4-Acetylphenyl dimethylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXLGLBCHWNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876407 | |
| Record name | N,N-DiMe-(4-acetyl-Ph)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Acetylphenyl Dimethylcarbamate: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 4-Acetylphenyl dimethylcarbamate, including its physicochemical characteristics and available spectral data. The information is intended to support research and development activities involving this compound.
Core Properties and Data
This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₃. It is also known by its CAS number 52916-82-2. The following tables summarize its key physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | SpectraBase[1] |
| Molecular Weight | 207.23 g/mol | CHIRALEN[2], SpectraBase[1] |
| Melting Point | 82-84 °C | Note: This value is reported for a white solid in a synthetic procedure and is likely for the target compound, but not explicitly confirmed. |
| Storage Temperature | 2-8°C | CHIRALEN[2] |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Details | Source |
| ¹³C NMR | Data available; Solvent: CDCl₃, Instrument: VARIAN XL-200 | SpectraBase[1] |
Experimental Protocols
Hypothetical Synthetic Workflow:
The diagram below illustrates a potential workflow for the synthesis and purification of this compound. This represents a general procedure that would require optimization for specific laboratory conditions.
Biological Activity
Currently, there is no publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Research into compounds with similar structural motifs, such as other carbamate derivatives, may provide insights into potential areas of investigation. For instance, some studies have explored the anticancer potential of molecules containing an acetylphenyl group.[3] However, these findings are not directly applicable to this compound without further investigation.
Conclusion
This guide summarizes the currently available technical information on this compound. While core identifying information has been established, a significant portion of its experimental data, including detailed spectral analyses, a confirmed synthesis protocol, and its biological activity profile, remains to be fully characterized in the public domain. This presents an opportunity for further research to elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to 4-Acetylphenyl dimethylcarbamate
CAS Number: 52916-82-2
Synonym: (4-acetylphenyl) N,N-dimethylcarbamate
This technical guide provides a comprehensive overview of 4-Acetylphenyl dimethylcarbamate, catering to researchers, scientists, and professionals in drug development. The document collates available physicochemical data, outlines a probable synthetic route, and discusses its potential biological significance based on its chemical class.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is compiled from various chemical supplier and database entries.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Synthesis
General Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxyacetophenone in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Dimethylcarbamoyl chloride is added dropwise to the reaction mixture at a controlled temperature, typically 0°C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the final product, this compound.
General synthesis workflow for this compound.
Potential Biological Activity and Mechanism of Action
Specific studies on the biological activity of this compound are not prominent in the scientific literature. However, the N,N-dimethylcarbamate functional group is a well-known pharmacophore found in compounds that act as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.
Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically exploited in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.
The proposed mechanism of action for carbamate-based AChE inhibitors involves the carbamoylation of a serine residue within the active site of the enzyme. This process is analogous to the natural hydrolysis of acetylcholine but results in a much more stable carbamoylated enzyme intermediate that is slow to hydrolyze, thus effectively inactivating the enzyme for a prolonged period. This is often referred to as pseudo-irreversible inhibition.
Proposed mechanism of acetylcholinesterase inhibition.
Spectroscopic Data
Limited spectroscopic data is publicly available. A known ¹³C NMR spectrum exists for "PARA-ACETYLPHENYL-N,N-DIMETHYLCARBAMATE" in CDCl₃ with TMS as the standard, which can be used for structural confirmation. Researchers are advised to acquire a full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) upon synthesis or acquisition of the compound for thorough characterization.
Safety and Handling
A detailed safety data sheet (SDS) for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For specific handling and disposal procedures, it is recommended to consult the supplier's SDS or a qualified safety professional.
Conclusion
This compound is a chemical compound with potential applications in drug discovery, particularly in the area of acetylcholinesterase inhibition. While specific biological and detailed synthetic data for this exact molecule are scarce in the public domain, its structural similarity to known AChE inhibitors provides a strong rationale for its investigation. This guide provides a foundational summary of the available information to aid researchers in their scientific endeavors with this compound. Further experimental validation is necessary to fully elucidate its properties and potential applications.
An In-depth Technical Guide to (4-acetylphenyl) N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-acetylphenyl) N,N-dimethylcarbamate, a molecule of interest in medicinal chemistry and pharmacology, belongs to the carbamate class of compounds. Carbamates are known for their role as acetylcholinesterase inhibitors, a mechanism pivotal in the management of neurodegenerative diseases and in the action of certain pesticides. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data for (4-acetylphenyl) N,N-dimethylcarbamate. Furthermore, it delves into the general biological activities of carbamates, focusing on their interaction with key signaling pathways, including the cholinergic system, the Nrf2 pathway, and the hypothalamic-pituitary-testicular axis. This document is intended to serve as a foundational resource for researchers engaged in the study and development of carbamate-based compounds.
Molecular Structure and Identification
(4-acetylphenyl) N,N-dimethylcarbamate is characterized by a central phenyl ring substituted with an acetyl group at the para position and an N,N-dimethylcarbamate ester linkage.
| Identifier | Value |
| IUPAC Name | (4-acetylphenyl) N,N-dimethylcarbamate |
| InChI | InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
| InChIKey | DZOXLGLBCHWNCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
Physicochemical Properties
The physicochemical properties of (4-acetylphenyl) N,N-dimethylcarbamate are crucial for understanding its behavior in biological systems and for the design of experimental protocols. The data presented below is a combination of predicted values and data from structurally similar compounds.
| Property | Value | Source |
| Melting Point | Estimated to be in a similar range to (4-acetylphenyl) n-methylcarbamate (143-146°C) | [1] |
| Boiling Point | Not available | |
| Solubility | Predicted to be slightly soluble in water; soluble in common organic solvents (e.g., acetone, ethanol) | [1] |
| Appearance | Expected to be a white to off-white crystalline powder | [1] |
| Density | Estimated to be similar to (4-acetylphenyl) n-methylcarbamate (1.24 g/cm³) | [1] |
Synthesis
Representative Experimental Protocol
The synthesis of (4-acetylphenyl) N,N-dimethylcarbamate can be achieved via the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Dimethylcarbamoyl chloride is a highly toxic and carcinogenic reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2][3][4][5][6]
Materials:
-
4-Hydroxyacetophenone
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield (4-acetylphenyl) N,N-dimethylcarbamate as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (4-acetylphenyl) N,N-dimethylcarbamate.
Predicted Spectral Data
Due to the lack of publicly available experimental spectra for (4-acetylphenyl) N,N-dimethylcarbamate, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.2 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~3.1 | Singlet | 3H | N-methyl protons |
| ~3.0 | Singlet | 3H | N-methyl protons |
| ~2.6 | Singlet | 3H | Acetyl methyl protons |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~197 | C=O (acetyl) |
| ~154 | C=O (carbamate) |
| ~154 | Aromatic C-O |
| ~134 | Aromatic C-C=O |
| ~130 | Aromatic CH (ortho to acetyl) |
| ~121 | Aromatic CH (meta to acetyl) |
| ~37 | N-CH₃ |
| ~27 | C-CH₃ (acetyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2800-3000 | Medium | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O stretch (carbamate) |
| ~1680-1690 | Strong | C=O stretch (acetyl) |
| ~1590-1610 | Medium | Aromatic C=C stretch |
| ~1200-1250 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-N stretch |
Mass Spectrometry
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular ion) |
| 165 | [M - C₂H₄O]⁺ (Loss of ketene from acetyl group) |
| 136 | [M - (CH₃)₂NCO]⁺ (Loss of dimethylcarbamoyl radical) |
| 72 | [(CH₃)₂NCO]⁺ (Dimethylcarbamoyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Biological Activity and Signaling Pathways
The biological activity of (4-acetylphenyl) N,N-dimethylcarbamate has not been specifically reported. However, as a member of the carbamate class, it is predicted to exhibit inhibitory activity against acetylcholinesterase and potentially interact with other biological pathways.
Acetylcholinesterase Inhibition
Carbamates are well-documented inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] The inhibitory mechanism involves the carbamylation of a serine residue within the active site of AChE, rendering the enzyme temporarily inactive.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8][9]
Caption: Acetylcholinesterase inhibition by carbamates.
Nrf2 Signaling Pathway
Recent studies have suggested that carbamates can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][10][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Some carbamates have been shown to induce Nrf2 activation, potentially as a protective response to cellular stress caused by these compounds.[8][10]
Caption: Modulation of the Nrf2 signaling pathway by carbamates.
Hypothalamic-Pituitary-Testicular (HPT) Axis
Carbamates have been identified as endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-testicular (HPT) axis.[13][14][15][16][17] This can lead to perturbations in hormone levels, potentially affecting male reproductive health. The proposed mechanism involves the inhibition of kisspeptin neurons in the hypothalamus, which leads to a cascade of effects that can ultimately impair steroidogenesis and spermatogenesis.[14][16]
Caption: Disruption of the HPT axis by carbamates.
Conclusion
(4-acetylphenyl) N,N-dimethylcarbamate is a compound with a molecular architecture that suggests potential biological activity, particularly as an acetylcholinesterase inhibitor. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its structural characteristics and the known properties of the carbamate class. The provided synthetic route and predicted spectral data offer a starting point for further experimental investigation. The outlined interactions with key signaling pathways highlight the potential pharmacological and toxicological profile of this and related carbamate compounds, underscoring the need for continued research in this area.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. The handling of all chemicals, particularly dimethylcarbamoyl chloride, should be performed by trained professionals in accordance with established safety protocols.
References
- 1. (4-Acetylphenyl) n-methylcarbamate Supplier in Mumbai, (4-Acetylphenyl) n-methylcarbamate Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 4. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Potential Biological Activity of 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not currently contain detailed information on the specific biological activities of 4-Acetylphenyl dimethylcarbamate. This guide provides a comprehensive overview of its synthesis, based on a published protocol. Furthermore, to provide a context for its potential biological relevance, this document discusses the known activities of structurally related carbamate compounds. The biological data, experimental protocols for biological assays, and signaling pathways presented herein are for these related compounds and should not be directly attributed to this compound without further experimental validation.
Introduction
Carbamates are a class of organic compounds derived from carbamic acid. They are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Many carbamate-containing molecules are utilized as insecticides, and several have been developed into successful drugs, most notably as acetylcholinesterase (AChE) inhibitors for the treatment of conditions like myasthenia gravis and Alzheimer's disease. The compound this compound belongs to this class, and its chemical structure suggests potential for biological activity. This technical guide provides a detailed protocol for its synthesis and explores the potential biological activities based on analogous compounds.
Synthesis of this compound
A reported synthesis of this compound is detailed in a study by Sharma et al. (2022), which focuses on a zinc chloride-catalyzed method for carbamate synthesis.[1][2]
Experimental Protocol
General Procedure B (as described in Sharma et al., 2022):
The reaction is performed using 1-(4-hydroxyphenyl)ethan-1-one as the starting material. The synthesis involves the reaction of the phenolic hydroxyl group with a carbamoyl chloride in the presence of a catalyst.
-
Starting Material: 1-(4-hydroxyphenyl)ethan-1-one (0.5 g, 3.67 mmol)
-
Reagent: Dimethylcarbamoyl chloride
-
Catalyst: Zinc Chloride
-
Solvent: Not explicitly specified in the abstract, but typically a non-protic solvent like dichloromethane or tetrahydrofuran is used for such reactions.
-
Reaction Conditions: The reaction is carried out at room temperature.
-
Purification: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate (7:3) as the eluent.
Yield: The reported yield of this compound is 72% (0.55 g).[1][2]
Characterization Data:
| Property | Value |
| Appearance | White solid |
| Melting Point | 49–50 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.7 Hz, 2H), 3.13 (s, 3H), 3.04 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 197.04, 155.37, 154.09, 134.10, 129.85, 121.75, 36.80, 36.57, 26.63 |
| FTIR (KBr) ν (cm⁻¹) | 3051, 2943, 1728, 1674, 1589, 1454, 1396, 1261, 1211 |
| ESI-MS (m/z) | Calculated for [C₁₁H₁₃NO₃]⁺: 208.09; Found: 208.18 [M + H]⁺ |
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Activities of Structurally Related Carbamates
While specific biological data for this compound is not available, the broader class of N,N-disubstituted carbamates has been extensively studied. A prominent activity of these compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Cholinesterase Inhibition
N,N-disubstituted carbamates are known to act as reversible inhibitors of cholinesterases.[3] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.
General Mechanism of Cholinesterase Inhibition by Carbamates:
The carbamate moiety acts as a substrate for the cholinesterase enzyme. The enzyme's active site serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, effectively inactivating the enzyme for a period.
Caption: General mechanism of acetylcholinesterase inhibition by carbamates.
Anti-proliferative and Cytotoxic Effects
Some carbamate derivatives have been investigated for their potential as anti-cancer agents. For instance, the structurally related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has been screened for in vitro anti-proliferative activity against a panel of 60 human cancer cell lines.[4] The study reported that this compound displayed considerable anti-proliferative activity at a concentration of 10 µM against most of the tested cell lines.[4]
Other studies have demonstrated that certain carbamates can induce cytotoxicity and apoptosis in cancer cells.[5]
Quantitative Data for a Structurally Related Compound (2-[(4-acetylphenyl)carbamoyl]phenyl acetate):
| Cell Line Panel | Most Affected Cell Lines | Growth Promotion (%) at 10 µM |
| Leukemia | RPMI-8226 | 92.72 |
| Non-Small Cell Lung Cancer | NCI-H522 | 94.57 |
| Colon Cancer | HCT-15 | 98.05 |
| CNS Cancer | SNB-75 | 80.85 |
| Melanoma | MDA-MB-435 | 95.29 |
| Ovarian Cancer | OVCAR-4 | 96.33 |
| Renal Cancer | A498 | 81.27 |
| Breast Cancer | T-47D | 89.47 |
Data extracted from Usman et al., 2023.[4] (Note: Lower growth promotion percentage indicates higher anti-proliferative activity).
Experimental Protocol for Anti-proliferative Assay (Example)
The following is a general protocol for an in vitro anti-proliferative assay, similar to what would be used to evaluate compounds like this compound.
NCI-60 Human Tumor Cell Line Screen:
-
Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: After a 24-hour incubation period, the test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining: Adherent cells are fixed with trichloroacetic acid and stained with sulforhodamine B. Unbound dye is removed by washing.
-
Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth or inhibition is calculated relative to control wells.
Future Directions
The availability of a clear synthetic route for this compound opens the door for its biological evaluation. Future research should focus on:
-
Cholinesterase Inhibition Assays: To determine the IC₅₀ values against both acetylcholinesterase and butyrylcholinesterase.
-
In Vitro Cytotoxicity Screening: To assess its anti-proliferative effects against a panel of cancer cell lines.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the underlying molecular mechanisms would be warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the key structural features required for biological activity.
Conclusion
While the biological activity of this compound remains to be experimentally determined, its chemical structure as a dimethylcarbamate suggests a potential for various biological effects, most notably as a cholinesterase inhibitor. The detailed synthetic protocol provided in this guide should facilitate its production for further pharmacological investigation. The data on structurally related compounds offer a valuable starting point for hypothesis-driven research into the therapeutic potential of this molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetylphenyl Dimethylcarbamate: A Technical Overview for its Potential as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of 4-Acetylphenyl Dimethylcarbamate
A documented method for the synthesis of this compound involves a zinc chloride-catalyzed reaction. The procedure, as described in the literature, provides a clear pathway to obtain the target compound.[1][2][3][4]
Table 1: Synthesis and Characterization of this compound [1][2][3][4]
| Parameter | Value |
| Starting Material | 1-(4-hydroxyphenyl)ethan-1-one |
| Reagent | Dimethylcarbamoyl chloride |
| Catalyst | Zinc Chloride |
| Solvent | Not specified |
| Purification | Column chromatography (hexane/ethyl acetate, 7:3) |
| Yield | 72% |
| Physical State | White solid |
| Melting Point | 49–50 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.7 Hz, 2H), 3.13 (s, 3H), 3.04 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 197.04, 155.37, 154.09, 134.10, 129.85, 121.75, 36.80, 36.57, 26.63 |
| ESI-MS m/z | Calculated for [C₁₁H₁₃NO₃]⁺: 208.09; Found: 208.18 [M + H]⁺ |
Acetylcholinesterase Inhibition by Carbamates
While specific studies on the acetylcholinesterase inhibitory activity of this compound are not available in the public domain, the broader class of phenyl carbamates is well-known for this biological activity. The proposed mechanism of action involves the carbamoylation of a serine residue within the active site of the acetylcholinesterase enzyme. This process renders the enzyme temporarily inactive.
The general mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the phenolate leaving group and form a carbamoylated enzyme. This carbamoylated enzyme is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This slow decarbamoylation rate is the basis for the inhibitory effect.
Caption: Mechanism of AChE inhibition by carbamoylation.
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay
The following is a detailed, generalized protocol for determining the in vitro acetylcholinesterase inhibitory activity of a test compound like this compound, based on the widely used Ellman's method.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
ATCI solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Test compound solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO), and then dilute further with phosphate buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Reference inhibitor solutions: Prepare a series of dilutions of the reference inhibitor in the same manner as the test compound.
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer (to make up the final volume)
-
DTNB solution
-
Test compound solution or reference inhibitor solution or buffer (for control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the reaction rate.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.
Caption: Workflow for AChE inhibitor screening.
Conclusion
This compound is a readily synthesizable compound belonging to the carbamate class, which is known to contain effective acetylcholinesterase inhibitors. While direct experimental evidence of its AChE inhibitory activity is currently lacking in the scientific literature, its structural features suggest it as a candidate for investigation. The provided synthesis protocol offers a clear path for its preparation, and the detailed in vitro assay methodology allows for a straightforward evaluation of its potential as an acetylcholinesterase inhibitor. Further research is warranted to determine the biological activity of this compound and to explore its structure-activity relationship in the context of AChE inhibition.
References
4-Acetylphenyl Dimethylcarbamate: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Putative Biological Activity, and Experimental Considerations
This technical guide provides a comprehensive overview of 4-acetylphenyl dimethylcarbamate, a compound of interest in the field of medicinal chemistry. Drawing from established principles of carbamate synthesis and the well-documented activity of related compounds, this document outlines a probable synthetic route, discusses its likely biological target, and presents relevant data and experimental protocols to guide further research and development.
Chemical Properties and Synthesis
This compound is an organic molecule featuring a phenyl ring substituted with an acetyl group and a dimethylcarbamate ester. The presence of the carbamate functional group suggests its potential as a bioactive agent, particularly within the class of enzyme inhibitors.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 144949-65-3 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. This method is a standard procedure for the preparation of aryl carbamates.
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.1 equivalents) to the stirring solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
While specific studies on this compound are not extensively reported in the literature, the broader class of N,N-dimethylcarbamates is well-known for its activity as acetylcholinesterase (AChE) inhibitors.[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse.[2]
Putative Mechanism: Acetylcholinesterase Inhibition
Carbamate-based inhibitors, such as rivastigmine, function by carbamoylating the serine residue in the active site of acetylcholinesterase.[2][3] This process renders the enzyme temporarily inactive. The acetyl group at the para position of the phenyl ring in this compound is an electron-withdrawing group, which may influence the electrophilicity of the carbamate carbonyl carbon and, consequently, its reactivity towards the serine nucleophile in the AChE active site.
References
- 1. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Acetylphenyl dimethylcarbamate
Introduction
4-Acetylphenyl dimethylcarbamate is an organic chemical compound that belongs to the carbamate class of molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbamate group (-OC(O)N(R)R'). Due to the structural diversity possible within this class, carbamates have found applications in various fields, most notably as pesticides and in pharmaceuticals. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its discovery, history, chemical properties, synthesis, and potential biological activity.
Historical Context: The Rise of Carbamates
The history of carbamates as biologically active compounds dates back to the 19th century with the investigation of the Calabar bean, which led to the isolation of physostigmine, a carbamate alkaloid.[1] The insecticidal properties of synthetic carbamates were discovered in the 1930s, and these compounds were subsequently developed for agricultural use in the 1940s.[2] Carbamates, along with organophosphates, became a significant class of insecticides, largely replacing the more persistent organochlorine pesticides.[2][3] A major breakthrough in this area was the commercial introduction of carbaryl in 1958.[4] The development and application of carbamates have since expanded into the realm of medicinal chemistry, where the carbamate moiety is a key structural feature in many approved drugs.[5][6]
Physicochemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not widely available in the published literature. However, some key identifiers and basic properties can be compiled from chemical supplier databases and spectral information.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| CAS Number | 3692-44-6 | |
| Storage Temperature | 2-8°C | [7] |
Spectroscopic Data
A ¹³C Nuclear Magnetic Resonance (NMR) spectrum is available for a compound identified as "PARA-ACETYLPHENYL-N,N-DIMETHYLCARBAMATE," which corresponds to this compound.[8]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, the general synthesis of phenyl N,N-dimethylcarbamates can be inferred from established chemical methodologies for carbamate formation. A common method for synthesizing such compounds involves the reaction of a phenol with a carbamoyl chloride.
Experimental Workflow: General Synthesis of Phenyl N,N-dimethylcarbamates
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity: Cholinesterase Inhibition
Carbamates are a well-established class of cholinesterase inhibitors.[9][10][11][12] These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the insecticidal activity of many carbamates and their therapeutic use in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.
Signaling Pathway: Mechanism of Cholinesterase Inhibition by Carbamates
The inhibitory action of carbamates on cholinesterases occurs through the carbamoylation of a serine residue within the enzyme's active site. This process renders the enzyme temporarily inactive. The carbamoylated enzyme is then slowly hydrolyzed to regenerate the active enzyme, a process that is significantly slower than the hydrolysis of acetylcholine.
Caption: Mechanism of cholinesterase inhibition by carbamates.
While the general mechanism of cholinesterase inhibition by carbamates is well-understood, specific quantitative data on the inhibitory potency (e.g., IC₅₀ values) of this compound against AChE or BChE are not available in the current body of scientific literature.
This compound is a chemical entity whose existence is confirmed through its commercial availability and limited spectroscopic data. While its history and discovery are not well-documented, it belongs to the historically significant carbamate class of compounds. Based on the known activities of related N,N-dimethylcarbamates, it is plausible that this compound may exhibit cholinesterase inhibitory properties. However, a lack of specific experimental data on its synthesis, physicochemical properties, and biological activity necessitates further research to fully characterize this compound and explore its potential applications. This guide serves as a summary of the currently available information and a framework for future investigation.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Organophosphorus and carbamate pesticides [pubs.usgs.gov]
- 3. nri.tamu.edu [nri.tamu.edu]
- 4. Carbaryl - Wikipedia [en.wikipedia.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chiralen.com [chiralen.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage of 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions for 4-Acetylphenyl dimethylcarbamate (CAS No. 52916-82-2), a compound of interest in various research and development applications. Adherence to proper storage protocols is critical to ensure the stability, purity, and overall integrity of the compound, thereby safeguarding experimental outcomes and developmental processes.
Core Storage Recommendations
The primary storage directive for this compound is refrigeration. For optimal stability, the compound should be stored within a temperature range of 2°C to 8°C [1]. Beyond this specific temperature requirement, general best practices for chemical storage should also be meticulously followed to prevent degradation and ensure the safety of laboratory personnel.
Quantitative Storage Parameters
The following table summarizes the key quantitative data available for the storage of this compound.
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2°C to 8°C | CHIRALEN [1] |
| Purity | 95% | CHIRALEN[1] |
| Molecular Formula | C₁₁H₁₃NO₃ | CHIRALEN[1] |
| Molecular Weight | 207.23 | CHIRALEN[1] |
General Handling and Storage Protocols
While specific experimental protocols for stability testing of this compound are not widely published, established principles of chemical handling and storage are applicable. These general guidelines are crucial for maintaining the compound's integrity.
-
Container Integrity : Always keep the container tightly sealed when not in use to prevent the ingress of moisture and other atmospheric contaminants[2][3].
-
Environment : Store the compound in a dry and well-ventilated area[2][3]. Avoid direct sunlight and sources of heat[3][4].
-
Incompatibilities : Keep away from strong oxidizing agents[2][3].
-
Labeling : Ensure the container is clearly and accurately labeled with the compound's name, CAS number, and any relevant hazard information.
-
Inert Atmosphere : For long-term storage or for particularly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, although this is not explicitly stated as a requirement in the available literature.
Logical Workflow for Chemical Storage Assessment
The following diagram illustrates a logical workflow for determining the appropriate storage conditions for a chemical substance like this compound, starting from the initial identification of the compound.
Workflow for Determining Chemical Storage Conditions.
References
A Technical Guide to Determining the Aqueous Solubility of 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that significantly influences the developability of new chemical entities. This technical guide provides a comprehensive overview of the experimental procedures for determining the aqueous solubility of 4-Acetylphenyl dimethylcarbamate, a key chemical intermediate. In the absence of publicly available quantitative solubility data for this compound, this document outlines a robust experimental framework, focusing on the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis for concentration determination. Detailed experimental protocols are provided to enable researchers to generate reliable and reproducible solubility data. This guide also includes a workflow diagram for the synthesis of this compound, offering a complete contextual understanding for professionals in drug development and chemical research.
Introduction
This compound is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its physicochemical properties, particularly its aqueous solubility, is paramount for its effective use in drug design, formulation development, and process chemistry. Aqueous solubility dictates a compound's dissolution rate, which in turn can affect its absorption and bioavailability. Therefore, the accurate determination of solubility is a foundational step in the preclinical assessment of any potential drug candidate or intermediate.
This whitepaper presents a detailed methodology for the experimental determination of the thermodynamic solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This method involves allowing a supersaturated solution of the compound to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is measured.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a specific volume of a solvent (e.g., purified water or a buffer of a specific pH) in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[2] After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is quantified.[1]
Materials and Equipment
-
This compound (solid)
-
Purified water (HPLC grade or equivalent)
-
pH buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass flasks with screw caps or stoppers (e.g., 50 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Detailed Experimental Procedure
Table 1: Step-by-Step Protocol for Shake-Flask Solubility Determination
| Step | Procedure | Detailed Description |
| 1 | Preparation of a Saturated Solution | Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., 20 mL of purified water). "Excess" means that undissolved solid should be clearly visible after an initial mixing. |
| 2 | Equilibration | Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3] |
| 3 | Phase Separation | After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[1] |
| 4 | Sample Collection | Carefully withdraw an aliquot of the clear supernatant using a pipette. For further clarification, the collected supernatant can be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. |
| 5 | Dilution | Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method (UV-Vis spectroscopy). The dilution factor must be recorded precisely. |
| 6 | Concentration Analysis | Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer. |
| 7 | Calculation of Solubility | Calculate the solubility of the compound by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[2] |
Analytical Method: UV-Vis Spectrophotometry
UV-Vis spectroscopy is a widely used, simple, and rapid method for determining the concentration of a substance in a solution, provided the substance has a chromophore that absorbs light in the ultraviolet or visible range.[2]
Principle of UV-Vis Spectroscopy
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.[4]
Protocol for Creating a Calibration Curve
To accurately determine the concentration of an unknown sample, a calibration curve must first be generated using standard solutions of known concentrations.[5][6]
Table 2: Protocol for Generating a UV-Vis Calibration Curve
| Step | Procedure | Detailed Description |
| 1 | Determine λmax | Prepare a solution of this compound of a known concentration. Scan the solution across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength. |
| 2 | Prepare Standard Solutions | Prepare a stock solution of this compound of a known high concentration. From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.[5] |
| 3 | Measure Absorbance of Standards | Using the same solvent as a blank reference, measure the absorbance of each standard solution at the predetermined λmax.[5] |
| 4 | Plot the Calibration Curve | Plot a graph of absorbance (y-axis) versus concentration (x-axis). The resulting plot should be a straight line that passes through the origin. |
| 5 | Linear Regression Analysis | Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of 0.99 or greater indicates a good fit of the data to a straight line. |
Analysis of the Unknown Sample
Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax. Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.
Mandatory Visualization
Synthesis Workflow of this compound
The following diagram illustrates a common synthetic route to this compound from 4-hydroxyacetophenone and dimethylcarbamoyl chloride.
Experimental Workflow for Solubility Determination
The diagram below outlines the logical flow of the experimental procedure for determining the solubility of this compound.
Conclusion
References
- 1. What Is a Calibration Curve in a Spectrophotometer? | HunterLab [hunterlab.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
An In-depth Technical Guide on the Pharmacological Profile of 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetylphenyl dimethylcarbamate belongs to the carbamate class of compounds, which are well-known for their activity as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis. This technical guide provides a comprehensive overview of the predicted pharmacological profile of this compound, including its anticipated mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The information herein is supported by data from closely related analogs and established experimental protocols.
Mechanism of Action: Cholinesterase Inhibition
The primary pharmacological action of this compound is expected to be the inhibition of cholinesterase enzymes. This inhibition is a pseudo-irreversible process involving the carbamylation of a serine residue within the active site of AChE and BChE. This covalent modification temporarily inactivates the enzyme, preventing the hydrolysis of acetylcholine. The acetyl group at the para position of the phenyl ring is an electron-withdrawing group, which is anticipated to influence the carbamylation rate and the stability of the carbamylated enzyme.
Pharmacodynamics
The pharmacodynamic effects of this compound are predicted to be directly related to its cholinesterase inhibitory activity. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50). While no direct IC50 values for this compound have been reported, data from structurally similar p-substituted phenyl N,N-dimethylcarbamates can provide an estimate. For instance, p-nitrophenyl N,N-dimethylcarbamate, which also possesses a strong electron-withdrawing group, is a potent inhibitor of cholinesterases.
Table 1: Predicted In Vitro Cholinesterase Inhibitory Activity
| Target Enzyme | Predicted IC50 (µM) | Reference Compound |
| Acetylcholinesterase (AChE) | 1 - 10 | p-Nitrophenyl N,N-dimethylcarbamate |
| Butyrylcholinesterase (BChE) | 5 - 25 | p-Nitrophenyl N,N-dimethylcarbamate |
Note: These values are estimations based on the inhibitory potency of structurally related compounds and should be confirmed by direct experimental evaluation.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to follow that of other simple phenylcarbamates. Key aspects include absorption, distribution, metabolism, and excretion.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Predicted Characteristic | Rationale/Supporting Evidence |
| Absorption | Readily absorbed from the gastrointestinal tract. | Carbamates are generally well-absorbed orally. |
| Distribution | Likely to distribute into various tissues, including the central nervous system. | The lipophilicity of the molecule will influence its volume of distribution. |
| Metabolism | Primarily metabolized in the liver via hydrolysis of the carbamate ester bond by esterases, releasing 4-acetylphenol and dimethylamine. The acetyl group may also undergo reduction or other phase II conjugation reactions. | In vitro metabolism studies of other carbamates show extensive hepatic clearance.[1][2] |
| Excretion | Metabolites are expected to be excreted primarily in the urine. | Renal clearance of metabolites is a common pathway for carbamates. |
Safety and Toxicity Profile
The toxicity of carbamates is generally related to their cholinesterase inhibitory activity, leading to cholinergic overstimulation.[3][4] Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as more severe effects on the respiratory and central nervous systems.[4] The toxicity of this compound is expected to be dose-dependent.
Table 3: Predicted Toxicological Profile
| Parameter | Predicted Outcome | Rationale/Supporting Evidence |
| Acute Toxicity | Moderate to high toxicity upon acute exposure, consistent with other carbamate insecticides.[3] | The primary mechanism of toxicity is potent cholinesterase inhibition.[3][4] |
| Cytotoxicity | Expected to exhibit cytotoxicity at higher concentrations in vitro. | General cellular toxicity is a common feature of many xenobiotics. |
| Genotoxicity | No direct data available. Some carbamates have shown genotoxic potential, while others have not. | The metabolic fate of the 4-acetylphenyl moiety would be a key determinant. |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining the IC50 values of cholinesterase inhibitors.
Methodology:
-
Reagents: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compound (this compound) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate, ATCI, and DTNB.
-
The hydrolysis of ATCI by the uninhibited enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color development is monitored by measuring the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compound on cell viability.
Methodology:
-
Cell Culture: A suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that causes 50% reduction in cell viability (IC50) is determined.
Conclusion and Future Directions
This compound is predicted to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, with a pharmacological profile characteristic of the phenylcarbamate class of compounds. Its efficacy will be largely dependent on its inhibitory potency (IC50) and its pharmacokinetic properties, which will dictate its ability to reach and remain at the target site. The provided experimental protocols offer a clear path for the empirical determination of these key parameters.
Future research should focus on the synthesis and direct in vitro and in vivo evaluation of this compound to validate the predictions outlined in this guide. A thorough investigation of its metabolic stability, blood-brain barrier permeability, and off-target effects will be crucial for assessing its therapeutic potential.
References
- 1. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Custom Synthesis of 4-Acetylphenyl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the custom synthesis of 4-Acetylphenyl dimethylcarbamate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the carbamate functional group in a wide array of therapeutic agents. This document outlines a representative synthetic protocol, purification methods, and detailed characterization data.
Introduction
This compound is an organic compound that incorporates a carbamate moiety on a substituted acetophenone backbone. Carbamates are recognized as a "privileged scaffold" in medicinal chemistry, appearing in drugs for oncology, neurology, and infectious diseases. Their ability to act as stable mimics of peptide bonds, participate in hydrogen bonding, and influence the pharmacokinetic properties of a molecule makes them a valuable functional group for drug design. This guide details a reliable method for the laboratory-scale synthesis of this compound, providing a foundation for further research and development.
Synthesis of this compound
The synthesis of this compound is achieved through the O-acylation of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and a scavenger for the hydrochloric acid byproduct.
Reaction Scheme
The reaction proceeds as a nucleophilic acyl substitution, where the phenoxide ion of 4-hydroxyacetophenone attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on analogous reactions involving the acylation of phenols.
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 3 M
-
Deionized water
-
Ethanol or Isopropanol (for recrystallization)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of 4-hydroxyacetophenone). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and 3 M hydrochloric acid (a volume sufficient to neutralize the pyridine). Stir vigorously for 30 minutes to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Purification
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Solvent Selection: A common solvent system for compounds of this nature is a mixture of ethanol and water, or isopropanol and water. The crude product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystallization: To the hot solution, add deionized water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization and Data Presentation
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally. Expected to be a sharp melting point for a pure compound. |
| Storage | 2-8°C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~3.0 (s, 3H, N-CH₃), ~2.6 (s, 3H, COCH₃). The aromatic protons will appear as two doublets characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~197 (C=O, ketone), ~154 (C=O, carbamate), ~153 (Ar-C-O), ~134 (Ar-C), ~130 (Ar-CH), ~121 (Ar-CH), ~37 (N-CH₃), ~26 (COCH₃). |
| IR (KBr, cm⁻¹) | Expected peaks: ~1720-1740 (C=O stretch, carbamate), ~1680 (C=O stretch, ketone), ~1600, ~1500 (C=C stretch, aromatic), ~1200-1250 (C-O stretch). |
| Mass Spectrometry (EI) | Expected m/z: 207 (M⁺), with fragmentation patterns corresponding to the loss of the dimethylcarbamoyl group and the acetyl group. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesis of 4-Acetylphenyl dimethylcarbamate
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a representative method can be derived from the general synthesis of aryl carbamates. This involves the reaction of the corresponding phenol, 4-hydroxyacetophenone, with dimethylcarbamoyl chloride in the presence of a base.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl chloride (Caution: Toxic and corrosive)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution. (Warning: This reagent is hazardous and should be handled with extreme care in a well-ventilated fume hood).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application: Acetylcholinesterase Inhibition Assay
The primary anticipated application of this compound is the inhibition of acetylcholinesterase. The following protocol, based on the Ellman's method, provides a robust and widely used approach to quantify the inhibitory activity of a compound on AChE.
Mechanism of Cholinesterase Inhibition by Carbamates
Carbamates act as pseudo-irreversible inhibitors of acetylcholinesterase. The inhibition mechanism involves the carbamoylation of a serine residue within the active site of the enzyme, rendering it inactive. This covalent modification is more stable than the acetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.
Caption: Mechanism of AChE inhibition by carbamates.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent.
-
-
Assay in a 96-well Plate:
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or solvent for the control).
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Add 10 µL of the AChE solution to each well to initiate the reaction.
-
Immediately start the kinetic measurement by adding 10 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
While no specific quantitative data for this compound has been identified, the following table provides a template for summarizing experimental results and includes data for other N,N-dimethylcarbamate compounds for comparative purposes.[1]
| Compound | Concentration (µM) | % AChE Inhibition | IC₅₀ (µM) |
| This compound | User-determined | To be determined | To be determined |
| Compound 4 (N,N-dimethylcarbamate with N,N-dibenzylamino moiety) | 50 | 85% | Not specified |
| Compound 8 (N,N-dimethylcarbamate with N,N-dibenzylamino moiety) | 50 | 69% | Not specified |
Data for compounds 4 and 8 are from a study on a series of N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety and are provided for context.[1]
Conclusion
This document outlines the necessary protocols for the synthesis and biological evaluation of this compound as a potential acetylcholinesterase inhibitor. The provided synthesis protocol is a representative method based on established chemical principles for carbamate formation. The detailed AChE inhibition assay protocol offers a standardized method for determining the compound's inhibitory potency. Researchers and drug development professionals can utilize these guidelines to investigate the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for 4-Acetylphenyl dimethylcarbamate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of 4-Acetylphenyl dimethylcarbamate, a putative acetylcholinesterase (AChE) inhibitor. The following sections outline the compound's potential mechanism of action, protocols for its assessment in enzymatic assays, and data presentation.
Introduction
This compound is a compound of interest for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] In vitro assays are essential first steps in characterizing the inhibitory potential of novel compounds like this compound. These assays allow for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following table summarizes hypothetical data for this compound in a colorimetric in vitro acetylcholinesterase inhibition assay, compared to a known AChE inhibitor, Donepezil.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Hill Slope |
| This compound | Human AChE | Colorimetric | 75 | 1.2 |
| Donepezil (Reference) | Human AChE | Colorimetric | 10 | 1.0 |
Signaling Pathway of Acetylcholinesterase Inhibition
The diagram below illustrates the basic mechanism of acetylcholine signaling at a cholinergic synapse and the role of acetylcholinesterase (AChE) and its inhibition. Acetylcholine released into the synapse binds to its receptors on the postsynaptic neuron. AChE rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. Inhibitors like this compound block the active site of AChE, preventing this hydrolysis and prolonging the action of acetylcholine.
References
4-Acetylphenyl Dimethylcarbamate in Alzheimer's Disease Research: A Review of Available Data
Carbamates are a class of organic compounds that have been extensively studied for their therapeutic potential in Alzheimer's disease.[1][2] Their primary mechanism of action in this context is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] By inhibiting these enzymes, carbamates increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[1] The FDA-approved Alzheimer's drug, Rivastigmine, is a prominent example of a carbamate-based cholinesterase inhibitor.[4][5]
Mechanism of Action: Cholinesterase Inhibition
The core function of carbamate inhibitors is to block the active site of cholinesterase enzymes. This prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission, a key pathway impaired in Alzheimer's disease. The carbamate moiety is structurally similar to acetylcholine, allowing it to bind to the enzyme's active site.[1]
Caption: Cholinesterase Inhibition by Carbamates.
Preclinical Evaluation of Carbamate-Based Compounds
The preclinical assessment of novel carbamate compounds for Alzheimer's disease typically involves a series of in vitro and in vivo studies to determine their efficacy and safety profile.
In Vitro Assays
The initial screening of carbamate derivatives involves evaluating their inhibitory activity against AChE and BChE.
Table 1: Example of In Vitro Cholinesterase Inhibitory Activity of Generic Carbamate Compounds
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |
| Compound A | 15.2 ± 1.8 | 35.7 ± 2.5 | 2.35 |
| Compound B | 8.5 ± 0.9 | 50.1 ± 4.1 | 5.90 |
| Compound C | 25.4 ± 3.1 | 18.2 ± 1.5 | 0.72 |
| Donepezil (Reference) | 6.0 | 2190 | 365 |
| Rivastigmine (Reference) | 45.0 | 32.0 | 0.71 |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. The selectivity index indicates the preference of the inhibitor for AChE over BChE.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (carbamates) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add the test compound solution to the respective wells. A control well should contain the solvent only.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for In Vitro Cholinesterase Assay.
In Vivo Studies in Animal Models of Alzheimer's Disease
Promising compounds from in vitro screening are then evaluated in animal models that mimic aspects of Alzheimer's pathology.
Common Animal Models:
-
Scopolamine-induced amnesia model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking the cholinergic dysfunction in Alzheimer's.[6]
-
Transgenic mouse models: These mice are genetically engineered to overexpress proteins associated with Alzheimer's, such as amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid plaques.
Table 2: Example of In Vivo Efficacy of a Generic Carbamate Compound in a Scopolamine-Induced Amnesia Model (Morris Water Maze Test)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | 55.2 ± 5.1 | 15.8 ± 2.3 |
| Scopolamine | 88.7 ± 7.3 | 8.2 ± 1.5 |
| Scopolamine + Compound X (1 mg/kg) | 65.4 ± 6.2 | 12.5 ± 1.9 |
| Scopolamine + Compound X (5 mg/kg) | 42.1 ± 4.5 | 22.1 ± 2.8 |
| Scopolamine + Donepezil (1 mg/kg) | 45.8 ± 4.9 | 20.7 ± 2.5 |
Data are presented as mean ± SEM. A shorter escape latency and more time spent in the target quadrant indicate improved spatial memory.
Experimental Protocol: Morris Water Maze Test
This test is widely used to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the pool for spatial orientation.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (Training):
-
For several consecutive days, mice are placed in the pool from different starting positions and allowed to find the hidden platform.
-
If a mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The escape latency (time to find the platform) is recorded for each trial.
-
-
Probe Trial (Memory Test):
-
One day after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration:
-
The test compound (carbamate) or vehicle is administered to the animals before the training trials or the probe trial, depending on the study design.
-
In the scopolamine model, scopolamine is administered before the test to induce amnesia, and the test compound is given to assess its ability to reverse this deficit.
-
References
- 1. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenyl carbamates as potent acetylcholinesterase inhibitors and anti- amnestic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Acetylphenyl dimethylcarbamate. The methodologies described herein are based on established analytical techniques for carbamate compounds and are intended to serve as a comprehensive guide for researchers in drug development and quality control.
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification in various matrices to ensure product quality, stability, and to understand its pharmacokinetic and pharmacodynamic properties. This document outlines two primary analytical methods for the determination of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is a robust and widely used technique for the quantification of carbamates. The following protocol is a stability-indicating method, capable of separating the analyte of interest from its potential degradation products.
Principle
The method involves the separation of this compound from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength.
Experimental Protocol
2.2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a PDA detector. Based on the structure, a wavelength in the range of 230-280 nm is expected.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any potential late-eluting impurities.
2.2.2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
This compound reference standard of known purity.
2.2.3. Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
2.2.4. Sample Preparation:
The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary to remove excipients.
2.2.5. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from degradation products in forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a table for easy comparison.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Quantitative Nuclear Magnetic Resonance (qNMR) Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Principle
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the target analyte with the integral of a known amount of a certified internal standard, the concentration of the analyte can be determined with high accuracy.
Experimental Protocol
3.2.1. Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., Maleic acid, Dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton (¹H) NMR experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A typical value is 30-60 seconds.
-
Number of Scans: Sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Data Processing: The spectra should be processed with appropriate phasing and baseline correction. The integration of the selected signals should be performed carefully and consistently.
3.2.2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.
3.2.3. Calculation:
The concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
Data Presentation
The quantitative data for the qNMR method should also be presented in a structured table.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Accuracy (Relative Bias) | ≤ 2.0% | < 1.0% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Selectivity | Baseline separation of analyte and standard signals | Complete resolution |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR analysis of this compound.
Application Notes and Protocols: Dose-Response Relationship of 4-Acetylphenyl dimethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Acetylphenyl dimethylcarbamate is a compound of interest for its potential biological activities. This document outlines the protocols to determine its dose-response relationship, focusing on its putative role as an inhibitor of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine, thereby terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[2] This mechanism is a key target for various therapeutic agents and is also the mode of action for certain toxins like organophosphates.[1] The following protocols provide a framework for characterizing the inhibitory potential and potency of this compound.
Quantitative Data Summary
The following table is a template for summarizing experimental data from a dose-response study of this compound. Researchers should populate this table with their own results to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Dose-Response Data for this compound on Acetylcholinesterase (AChE) Activity
| Concentration of this compound (µM) | Absorbance (412 nm) - Sample | Absorbance (412 nm) - Control | % Inhibition |
| 0 (Control) | e.g., 1.000 | e.g., 1.000 | 0% |
| 0.01 | Insert Data | Insert Data | Calculate |
| 0.1 | Insert Data | Insert Data | Calculate |
| 1 | Insert Data | Insert Data | Calculate |
| 10 | Insert Data | Insert Data | Calculate |
| 100 | Insert Data | Insert Data | Calculate |
| Calculated IC₅₀ (µM): | Insert Value |
% Inhibition is calculated using the formula: ((A_C - A_E) / A_C) * 100, where A_E is the absorbance of the sample with the inhibitor and A_C is the absorbance of the control without the inhibitor.[3]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a modified version of the colorimetric method developed by Ellman et al., adapted for a 96-well plate format.[4] It measures the activity of acetylcholinesterase by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE), e.g., from electric eel[5]
-
This compound (test compound)
-
Acetylthiocholine iodide (ATCI), the substrate[3]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[3]
-
Phosphate buffer (0.1 M, pH 8.0) or Tris-HCl (50 mM, pH 8.0)[3][4]
-
Positive control inhibitor (e.g., Eserine)[4]
-
Solvent for test compound (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 412 nm[4]
-
Multichannel pipette[5]
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 140 µL of buffer, 10 µL of your diluted this compound solution, and 10 µL of the AChE enzyme solution.[3]
-
Control Wells (100% Activity): Add 140 µL of buffer, 10 µL of the solvent (e.g., DMSO, without the test compound), and 10 µL of the AChE enzyme solution.[3]
-
Blank Wells: Add 150 µL of buffer and 10 µL of the solvent.
-
Include wells for a positive control inhibitor (e.g., Eserine).
-
-
Pre-incubation:
-
Reaction Initiation:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Plot the % inhibition against the logarithm of the compound's concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic synapse, the mechanism of acetylcholinesterase, and the workflow for the inhibition assay.
Caption: Cholinergic synapse showing acetylcholine release, receptor binding, and inhibition of acetylcholinesterase.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Acetylphenyl Dimethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetylphenyl dimethylcarbamate is a chemical compound of interest in various fields of research. A reliable and accurate analytical method is crucial for its quantification in different matrices. This document provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method described herein is a starting point and may require optimization for specific sample matrices.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL. These solutions should be used to construct a calibration curve.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple matrix, a dissolution and dilution step may be sufficient.
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of mobile phase.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) five times.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
Data Presentation
The following tables represent typical data that should be generated during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 7500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Intra-day Precision (RSD, n=6) | 0.5% - 1.5% |
| Inter-day Precision (RSD, n=6 over 3 days) | 1.0% - 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key components and their relationships in the HPLC analysis method.
Application Notes and Protocols for 4-Acetylphenyl dimethylcarbamate in Drug Design
Topic: 4-Acetylphenyl dimethylcarbamate in Drug Design Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamate-containing compounds are a significant class of molecules in drug design, most notably as inhibitors of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] The inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][5]
This compound, as a carbamate derivative, is hypothesized to act as a pseudo-irreversible inhibitor of AChE.[6][7] The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the enzyme, rendering it temporarily inactive.[6] This covalent but reversible modification leads to a sustained increase in acetylcholine levels. The design of such molecules often involves a pharmacophore-based approach to ensure selective binding and optimal inhibitory activity.[8]
These application notes provide a framework for the investigation of this compound in a drug design context, focusing on its potential as an acetylcholinesterase inhibitor.
Quantitative Data for Representative Carbamate Acetylcholinesterase Inhibitors
The following table summarizes the in vitro inhibitory activity of several carbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This data is provided to offer a comparative context for the potential efficacy of this compound.
| Compound ID | Inhibitor Class | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | N,N-dimethylcarbamate | AChE | 0.792 | [9] |
| Rivastigmine | N,N-dimethylcarbamate | BChE | 0.0022 | [9] |
| BMC-3 | Carbamate | AChE | 0.792 | [9] |
| BMC-3 | Carbamate | BChE | 0.0022 | [9] |
| BMC-16 | Carbamate | AChE | 0.266 | [9] |
| BMC-16 | Carbamate | BChE | 0.0106 | [9] |
| trans(±)3g | N-2-phenylcyclopropylcarbamate | BChE | 9.05 | [10] |
| trans(±)3i | N-2-phenylcyclopropylcarbamate | AChE | 60.45-77.63 | [10] |
Signaling Pathway
The primary signaling pathway influenced by acetylcholinesterase inhibitors is the cholinergic pathway. The diagram below illustrates the mechanism of cholinergic neurotransmission and the role of AChE and its inhibition by a carbamate inhibitor.
Caption: Cholinergic signaling pathway and inhibition by a carbamate.
Drug Design and Evaluation Workflow
The following diagram outlines a typical workflow for the design, synthesis, and evaluation of a novel carbamate-based acetylcholinesterase inhibitor like this compound.
Caption: Workflow for drug design and evaluation of an AChE inhibitor.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory activity of a test compound, such as this compound, against acetylcholinesterase using a 96-well plate spectrophotometric assay based on the Ellman's method.[11][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or solvent for control)
-
20 µL of DTNB solution
-
-
Mix the contents of the wells and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every 60 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.
-
Experimental Workflow for In Vitro AChE Inhibition Assay
The following diagram illustrates the step-by-step workflow for the experimental protocol described above.
Caption: Experimental workflow for the in vitro AChE inhibition assay.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Applications of 4-Acetylphenyl Dimethylcarbamate Derivatives: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential applications of 4-acetylphenyl dimethylcarbamate derivatives. It includes detailed application notes, experimental protocols, and a summary of relevant biological activity data from closely related compounds.
Derivatives of this compound represent a versatile scaffold with significant potential in drug discovery and development. The core structure, featuring a dimethylcarbamate moiety, is a well-established pharmacophore in various therapeutic areas. This document explores the key applications of this class of compounds, focusing on their activities as enzyme inhibitors with potential applications in neurodegenerative diseases, as well as their prospective roles as anticancer and antifungal agents.
Application Notes
The primary applications of compounds structurally related to this compound are centered on their ability to modulate the activity of key biological targets.
1. Acetylcholinesterase (AChE) Inhibition:
The dimethylcarbamate group is a known "warhead" for inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Derivatives of this compound can be designed to interact with the active site of AChE, leading to a temporary inactivation of the enzyme and an increase in acetylcholine levels in the synaptic cleft. The 4-acetylphenyl portion of the molecule can be modified to enhance binding affinity and selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE).
2. Anticancer Activity:
The 4-acetylphenyl scaffold has been incorporated into various heterocyclic derivatives that exhibit promising anticancer properties. While direct data on this compound derivatives is limited, analogous structures have shown cytotoxicity against various cancer cell lines. The mechanism of action for these related compounds often involves the inhibition of critical cellular pathways, such as those regulated by kinases like EGFR or histone deacetylases (HDACs). The acetyl group on the phenyl ring provides a convenient synthetic handle to build more complex molecules that can be targeted to specific cancer-related proteins.
3. Antifungal Activity:
Carbamate derivatives are a known class of antifungal agents. N-aryl carbamates, which are structurally related to the compounds of interest, have demonstrated efficacy against a range of fungal pathogens. The mechanism of antifungal action for carbamates can vary but may involve the disruption of cell wall synthesis or interference with cellular metabolism. The this compound scaffold could be explored for the development of novel antifungal agents with improved potency and a broader spectrum of activity.
Quantitative Data Summary
The following tables summarize the biological activity of derivatives that are structurally related to this compound. This data provides a benchmark for the potential efficacy of this class of compounds.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of N,N-Dimethylcarbamate Derivatives
| Compound ID | Structure | AChE Inhibition (%) @ 50 µM | IC50 (µM) | Reference |
| 4 | 6-(Dibenzylamino)hexyl dimethylcarbamate | 85 | - | [1] |
| 8 | 4-(Dibenzylamino)butyl dimethylcarbamate | 69 | - | [1] |
| Compound 7 | Phthalimide-based derivative | - | 1.35 ± 0.08 | |
| Compound 4g | Phthalimide-based derivative | - | 1.1 ± 0.25 |
Table 2: Anticancer Activity of 4-Acetylphenyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 5.42 | [2] |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 2.47 | [2] |
| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 8.05 | [2] |
| 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 25.4 | [2] |
Table 3: Antifungal Activity of N-Aryl Carbamate Derivatives
| Compound ID | Fungal Pathogen | EC50 (µg/mL) | Reference |
| 1af | F. graminearum | 12.50 | [3] |
| 1z | F. oxysporum | 16.65 | [3] |
| I-24 | P. capsici | 0.14 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the applications of this compound derivatives.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram: Acetylcholinesterase Inhibition Assay Workflow
References
- 1. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Acetylphenyl dimethylcarbamate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl dimethylcarbamate belongs to the carbamate class of compounds, which are widely recognized for their ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and thus terminating synaptic transmission. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors. This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as Alzheimer's disease, and it is also the mode of action for many pesticides and nerve agents.
Carbamates, including N,N-dimethylcarbamates, typically act as pseudo-irreversible inhibitors of AChE. They function by carbamoylating a serine residue within the active site of the enzyme, rendering it inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal substrate hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme. The rates of carbamoylation and decarbamoylation are key determinants of the inhibitor's potency and duration of action. Due to their well-defined mechanism, compounds like this compound are valuable tools for studying enzyme kinetics, screening for novel therapeutic agents, and investigating the consequences of cholinesterase inhibition. While some organophosphorus compounds are used as nerve agent surrogates in research to study the effects of more toxic chemical warfare agents, there is limited public information specifically designating this compound for this purpose.[1][2]
Mechanism of Action: Acetylcholinesterase Inhibition
The inhibitory action of dimethylcarbamates on acetylcholinesterase involves a two-step process. Initially, the inhibitor reversibly binds to the active site of the enzyme. This is followed by a covalent modification of the catalytic serine residue, resulting in a carbamylated enzyme that is temporarily inactive. The subsequent, much slower, hydrolysis of the carbamoyl-enzyme bond regenerates the free, active enzyme. This process classifies these compounds as pseudo-irreversible inhibitors.
Mechanism of AChE inhibition by this compound.
Quantitative Data Summary
Specific kinetic data for this compound is not widely available in the cited literature. However, researchers can determine key inhibitory parameters such as the IC50 value, the carbamoylation rate constant (k_i), and the decarbamoylation rate constant (k_r) through empirical studies. For context, the table below presents data for other carbamate inhibitors of acetylcholinesterase.
| Compound/Drug | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |
| Rivastigmine | Human AChE | 0.02 | Pseudo-irreversible | [3] |
| Physostigmine | Electric Eel AChE | 0.0006 | Pseudo-irreversible | N/A |
| Carbamate Derivative 1 | Bovine Erythrocyte AChE | 17.41 ± 0.22 | Not Specified | [4] |
| Carbamate Derivative 2 | Human Recombinant AChE | 4.15 | Pseudo-irreversible | [3] |
This table provides example data for other carbamates to illustrate the expected range of potency and should not be considered representative of this compound.
Experimental Protocols
The following is a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by this compound using the Ellman method. This colorimetric assay measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Positive control inhibitor (e.g., physostigmine or neostigmine)
-
Solvent for inhibitor (e.g., DMSO, ethanol) - ensure solvent compatibility with the enzyme.[5]
Experimental Workflow Diagram:
Workflow for AChE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE in the phosphate buffer to the desired concentration (e.g., 0.36 U/mL).
-
Prepare a stock solution of the substrate, ATCI (e.g., 0.71 mM), in the buffer.
-
Prepare a stock solution of DTNB (e.g., 0.5 mM) in the buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 130 µL of phosphate buffer, 20 µL of the this compound solution (at various concentrations), and 20 µL of the AChE solution.
-
Control Well (100% Activity): Add 130 µL of phosphate buffer, 20 µL of the solvent used for the inhibitor (e.g., DMSO), and 20 µL of the AChE solution.
-
Blank Well: Add 150 µL of phosphate buffer and 20 µL of the solvent. This will be used to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation and Measurement:
-
To each well, add a 40 µL mixture containing 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI to start the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10 seconds for 10 minutes) at a constant temperature of 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Logical Relationships in Enzyme Kinetics
The interaction between a pseudo-irreversible inhibitor like this compound and its target enzyme can be described by a series of kinetic constants. These constants define the affinity of the inhibitor for the enzyme, the rate of covalent bond formation, and the rate of enzyme regeneration. Understanding these relationships is crucial for characterizing the inhibitor's pharmacological profile.
Kinetic model of pseudo-irreversible enzyme inhibition.
References
Application Notes and Protocols for Assay Development with 4-Acetylphenyl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl dimethylcarbamate is a carbamate compound with potential applications in drug discovery and development, particularly as an inhibitor of cholinesterases. Carbamates are a well-established class of compounds that act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease and myasthenia gravis. These application notes provide detailed protocols for utilizing this compound in acetylcholinesterase inhibition assays, methods for data analysis, and visualizations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that catalyzes the hydrolysis of acetylcholine into choline and acetic acid. Carbamates, including this compound, inhibit AChE by transferring their carbamoyl group to the active site serine residue. This process, known as carbamylation, results in a transiently inactivated enzyme. The carbamylated enzyme is much slower to regenerate compared to the acetylated enzyme formed during acetylcholine hydrolysis, leading to a significant reduction in enzyme activity.[1][2]
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Acetylphenyl Dimethylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-acetylphenyl dimethylcarbamate, a versatile intermediate in the development of pharmacologically active compounds. Additionally, this document outlines the characterization of the compound and discusses the application of its derivatives, particularly as cholinesterase inhibitors, which are of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.
Introduction
Carbamate derivatives are a pivotal class of compounds in medicinal chemistry, renowned for their diverse biological activities. Among these, aryl carbamates have gained prominence as potent inhibitors of cholinesterases, enzymes critical in the regulation of neurotransmitter levels. The this compound scaffold serves as a valuable starting point for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenoxide ion, generated in situ, attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.
Experimental Protocol
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Safety Precautions: Dimethylcarbamoyl chloride is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Data |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: |
| δ ~7.95 (d, 2H, Ar-H) | |
| δ ~7.15 (d, 2H, Ar-H) | |
| δ ~3.10 (s, 3H, N-CH₃) | |
| δ ~3.00 (s, 3H, N-CH₃) | |
| δ ~2.60 (s, 3H, COCH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: |
| δ ~197.0 (C=O, ketone) | |
| δ ~154.5 (C=O, carbamate) | |
| δ ~154.0 (Ar-C) | |
| δ ~134.0 (Ar-C) | |
| δ ~130.0 (Ar-CH) | |
| δ ~121.5 (Ar-CH) | |
| δ ~37.0 (N-CH₃) | |
| δ ~26.5 (COCH₃) | |
| IR (KBr, cm⁻¹) | Expected bands: |
| ~1715 (C=O, carbamate) | |
| ~1680 (C=O, ketone) | |
| ~1220 (C-O stretching) | |
| ~1590, 1500 (C=C aromatic stretching) | |
| Mass Spectrometry (EI) | m/z (%) = 207 (M⁺), 165, 136, 72 |
Application in Drug Development: Cholinesterase Inhibition
A significant application of this compound derivatives is in the development of cholinesterase inhibitors. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[1]
The carbamate moiety is crucial for the inhibitory activity, acting as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the enzyme.[2]
Structure-Activity Relationship (SAR) Studies
The this compound core can be readily modified to explore SAR. For instance, the acetyl group can be transformed into other functional groups, or the phenyl ring can be further substituted to enhance binding affinity and selectivity for either AChE or BChE.
In Vitro Evaluation of Cholinesterase Inhibition
The inhibitory potency of synthesized derivatives is typically evaluated using the Ellman's method, a colorimetric assay that measures the activity of cholinesterases. The results are expressed as the half-maximal inhibitory concentration (IC₅₀).
Table of Cholinesterase Inhibitory Activity for Exemplary Carbamate Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | Not reported | [3] |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | Not reported | 1.60 | [3] |
| Rivastigmine (standard) | ~0.5 - 4 | ~19.95 | [3][4] |
| Galantamine (standard) | ~0.5 - 4 | ~7.96 | [3] |
Visualizing Workflows and Pathways
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Cholinesterase Inhibition Mechanism
Caption: Mechanism of pseudo-irreversible inhibition of cholinesterase by carbamates.
References
- 1. WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate - Google Patents [patents.google.com]
- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthesis Methods for N,N-Dimethylcarbamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for novel and efficient methods for the synthesis of N,N-dimethylcarbamates, a crucial functional group in pharmaceuticals and agrochemicals. The focus is on phosgene-free routes, offering safer and more environmentally benign alternatives to traditional methods.
Introduction
N,N-dimethylcarbamates are important structural motifs in a wide range of biologically active compounds. Their synthesis has traditionally relied on the use of highly toxic reagents such as phosgene and N,N-dimethylcarbamoyl chloride (DMCC). This document outlines three modern and versatile methods for the synthesis of O-alkyl N,N-dimethylcarbamates, emphasizing greener and more efficient approaches. These methods include the reaction of alcohols with N,N-dimethylcarbamoyl chloride (both isolated and generated in situ), the catalytic reaction of dimethylamine with dimethyl carbonate, and a three-component reaction involving dimethylamine, carbon dioxide, and an alkyl halide.
Synthesis Method 1: Reaction of Alcohols with N,N-Dimethylcarbamoyl Chloride
This classical method provides a direct route to O-alkyl and O-aryl N,N-dimethylcarbamates. While the reagent itself, N,N-dimethylcarbamoyl chloride (DMCC), is commercially available, its synthesis traditionally involves phosgene.[1] However, for laboratory-scale synthesis, the use of isolated DMCC or its in situ generation offers a straightforward approach.
Reaction of Alcohols with Isolated N,N-Dimethylcarbamoyl Chloride
This method involves the direct reaction of an alcohol or phenol with DMCC in the presence of a base to neutralize the HCl generated.
Experimental Protocol:
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
N,N-Dimethylcarbamoyl chloride (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., pyridine or triethylamine, 1.2 equiv) to the solution.
-
Slowly add N,N-dimethylcarbamoyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to afford the desired O-alkyl/aryl N,N-dimethylcarbamate.
Quantitative Data:
| Alcohol/Phenol Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenol | Pyridine | Toluene | 2 | 93 | [2] |
| 4-Methoxyphenol | Pyridine | Toluene | 2 | 99 | [2] |
| 4-Nitrophenol | Pyridine | Toluene | 2 | 99 | [2] |
| Ethanol | Pyridine | DCM | 4 | ~85 (estimated) | General Procedure |
| Isopropanol | Triethylamine | THF | 6 | ~80 (estimated) | General Procedure |
Note: Yields are highly substrate-dependent.
One-Pot Synthesis via In Situ Generation of N,N-Dimethylcarbamoyl Chloride
To avoid handling the toxic and moisture-sensitive DMCC, it can be generated in situ from dimethylamine and a phosgene equivalent like triphosgene, followed by reaction with a phenol.[3]
Experimental Protocol:
Materials:
-
Dimethylamine solution (2.0 M in THF, 1.1 equiv)
-
Triphosgene (0.4 equiv)
-
Phenol (1.0 equiv)
-
Pyridine (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve triphosgene (0.4 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add a solution of dimethylamine (1.1 equiv) and pyridine (1.1 equiv) in toluene.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the phenol (1.0 equiv) and pyridine (1.1 equiv) in toluene.
-
Heat the reaction mixture to 110 °C and reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove pyridinium salts.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Phenol Substrate | Reaction Time (h) | Yield (%) | Reference |
| 4-tert-Butylphenol | 4 | 99 | [2] |
| 3,5-Dimethylphenol | 6 | 95 | [2] |
| 2-Naphthol | 4 | 98 | [2] |
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: 4-Acetylphenyl dimethylcarbamate Experiments
Welcome to the technical support center for 4-Acetylphenyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a carbamate derivative. Carbamates of this nature are typically investigated for their activity as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. This mechanism is the basis for their use in research related to neurodegenerative diseases and as a target for certain pesticides. The inhibition by carbamates is generally considered pseudo-irreversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.
2. I am having trouble dissolving this compound. What are the recommended solvents?
For optimal solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous experimental buffer (e.g., PBS). It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the biological system. Direct dissolution in aqueous buffers may be challenging due to the compound's limited water solubility.
3. My experimental results are inconsistent. What are some potential causes?
Inconsistent results in enzymatic assays, such as those involving acetylcholinesterase, can arise from several factors. Here are some common issues to consider:
-
Compound Stability: N,N-disubstituted carbamates are generally stable in neutral aqueous solutions and plasma. However, their stability can be compromised under acidic or strongly alkaline conditions, leading to hydrolysis. Ensure your buffer pH is stable and within the optimal range for your experiment.
-
Enzyme Activity: Ensure your acetylcholinesterase is active. Use a fresh enzyme preparation and include a positive control in your experiments.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine in the Ellman assay) can significantly impact the reaction rate. Ensure you are using a consistent and non-limiting concentration.
-
Incubation Times: Precisely control all incubation times, as variations can lead to significant differences in results, especially in kinetic assays.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor solutions, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.
4. What is the expected stability of this compound in my experimental conditions?
N,N-dimethylcarbamates are generally more stable against hydrolysis than their N-monosubstituted counterparts, particularly at physiological pH (around 7.4). However, the stability can be influenced by pH and temperature. It is advisable to prepare fresh solutions of the compound for each experiment. If you need to store solutions, it is best to keep them as concentrated stocks in an appropriate organic solvent at -20°C or -80°C and dilute them into your aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: Low or No Inhibition of Acetylcholinesterase
| Possible Cause | Suggested Solution |
| Degraded Compound | Prepare a fresh stock solution of this compound. Verify the purity and identity of your compound if possible. |
| Inactive Enzyme | Use a new vial of acetylcholinesterase. Confirm enzyme activity with a known inhibitor as a positive control. |
| Incorrect Assay Conditions | Verify the pH and ionic strength of your assay buffer. Ensure the temperature is optimal for enzyme activity. |
| Inappropriate Substrate Concentration | Ensure the substrate concentration is appropriate for your assay. It should not be so high as to overcome the inhibition. |
| Insufficient Incubation Time | Carbamate inhibitors can have a time-dependent inhibition profile. Ensure a sufficient pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
Problem: High Background Signal in Assay
| Possible Cause | Suggested Solution |
| Spontaneous Substrate Hydrolysis | Run a control well without the enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this background rate from your measurements. |
| Compound Interference | Test for intrinsic absorbance or fluorescence of this compound at the detection wavelength. Run a control with the compound but without the enzyme. |
| Contaminated Reagents | Use fresh, high-purity reagents and solvents. |
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound involves the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride.
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 4-hydroxyacetophenone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add dimethylcarbamoyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Note: This is a general procedure and may require optimization for specific laboratory conditions. Always handle reagents in a fume hood and wear appropriate personal protective equipment.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
In the wells of a 96-well plate, add the phosphate buffer.
-
Add various concentrations of this compound (diluted from the stock solution) to the appropriate wells. Include a control well with the solvent (DMSO) but no inhibitor.
-
Add the AChE solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the DTNB and ATCI solutions to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the percent inhibition and, if desired, calculate the IC50 value of this compound.
Visualizations
Caption: Workflow for a typical acetylcholinesterase inhibition assay.
Caption: Mechanism of acetylcholinesterase inhibition.
Technical Support Center: 4-Acetylphenyl dimethylcarbamate Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 4-Acetylphenyl dimethylcarbamate assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common analytical methods for quantifying carbamates like this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: My HPLC-UV assay for this compound has low sensitivity. What are the initial troubleshooting steps?
A2: Start by verifying the basics: check the detector lamp, ensure the mobile phase is correctly prepared and degassed, and confirm that the injection volume and sample concentration are appropriate. Inspect the system for leaks and ensure the column is in good condition. Optimizing the detection wavelength to the absorbance maximum of this compound is also a critical first step.
Q3: What are "matrix effects" and how can they impact my LC-MS/MS assay sensitivity?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results, and significantly reducing assay sensitivity.[1][2] Biological samples like plasma, urine, and tissue homogenates are particularly prone to matrix effects.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Several strategies can be employed to minimize matrix effects.[4] Effective sample preparation is crucial; techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can remove interfering components.[2] Chromatographic separation can be optimized to separate the analyte from matrix components. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.[2] Sample dilution is a simple approach, but may compromise the limit of detection.[4]
Q5: I am developing a competitive ELISA for this compound and observe a weak signal. What are the possible causes?
A5: A weak signal in a competitive ELISA can stem from several factors.[5][6][7] These include suboptimal concentrations of the coating antigen or the primary antibody, insufficient incubation times, or issues with the enzyme-conjugate and substrate.[8][9] The activity of the enzyme (e.g., HRP) may be compromised, or the substrate may have degraded. It's also important to ensure that the plate has a high protein-binding capacity and that the washing steps are not overly stringent, which could remove the coated antigen.[6][8]
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal/Sensitivity | Incorrect detection wavelength. | Determine the UV absorbance maximum of this compound and set the detector to that wavelength. |
| Low sample concentration. | Concentrate the sample or increase the injection volume. Be mindful of potential column overload. | |
| Suboptimal mobile phase composition. | Optimize the mobile phase to achieve better peak shape and retention. Sharper, more symmetrical peaks are taller and easier to detect. | |
| Detector lamp aging. | Replace the detector lamp if its intensity has decreased significantly. | |
| High baseline noise. | Use high-purity solvents and reagents.[10] Ensure proper mobile phase degassing. Clean the detector flow cell. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Presence of active sites on the column. | Use a mobile phase additive (e.g., a small amount of acid or base) to suppress silanol interactions. | |
| Inconsistent Retention Times | Fluctuation in pump flow rate. | Check for leaks in the pump and fittings. Purge the pump to remove air bubbles. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is well-mixed. Use a buffered mobile phase to maintain a constant pH. | |
| Column temperature variations. | Use a column oven to maintain a stable temperature. |
LC-MS/MS Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal/Ion Suppression | Co-eluting matrix components. | Improve sample preparation using techniques like SPE or LLE to remove interferences.[2][10] |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization source (e.g., APCI instead of ESI).[10] | |
| Suboptimal mobile phase additives. | Test different mobile phase additives (e.g., formic acid, ammonium formate) and concentrations to enhance ionization. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives.[11] Flush the LC system and mass spectrometer. |
| Carryover from previous injections. | Implement a thorough needle wash protocol. Inject a blank solvent after high-concentration samples. | |
| Poor Reproducibility | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard that closely mimics the analyte's behavior. |
| Inconsistent sample preparation. | Automate the sample preparation process if possible to improve consistency. |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal antibody or antigen concentration. | Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and primary antibody.[6] |
| Inactive enzyme or substrate. | Use fresh enzyme conjugate and substrate. Ensure proper storage conditions. Avoid inhibitors like sodium azide for HRP.[8] | |
| Insufficient incubation times. | Increase incubation times for antigen coating, blocking, and antibody binding steps.[7] | |
| High Background | Insufficient blocking. | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and/or the blocking time.[6] |
| High antibody concentration. | Decrease the concentration of the primary or secondary antibody.[7] | |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer from the wells.[6] | |
| Poor Reproducibility (High CV%) | Pipetting errors. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[7] |
| Inconsistent incubation conditions. | Ensure uniform temperature across the plate during incubations. Use a plate shaker for consistent mixing. | |
| Edge effects. | Avoid using the outer wells of the plate, or surround the experimental wells with wells containing buffer. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the absorbance maximum of this compound (typically in the range of 240-280 nm).
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the pre-treated sample. Wash with a weak organic solvent to remove interferences. Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol). Evaporate the eluate and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Competitive ELISA for this compound
This protocol outlines the development of a competitive ELISA. Optimization of antibody and antigen concentrations is critical.
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4 °C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competition:
-
Prepare standards of this compound in assay buffer (e.g., blocking buffer).
-
Prepare samples in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of standard or sample with 50 µL of a limited concentration of the primary antibody against this compound for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance against the log of the standard concentrations.
-
The concentration of this compound in the samples will be inversely proportional to the signal.
-
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. mybiosource.com [mybiosource.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - CZ [thermofisher.com]
- 10. providiongroup.com [providiongroup.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
4-Acetylphenyl dimethylcarbamate stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues of 4-Acetylphenyl Dimethylcarbamate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general behavior of aromatic carbamates, the primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal decomposition. Hydrolysis can be significant under basic conditions, leading to the formation of 4-hydroxyacetophenone and dimethylamine. Photodegradation may occur upon exposure to UV light, potentially cleaving the carbamate bond to yield 4-hydroxyacetophenone.[1][2][3] High temperatures can also induce thermal decomposition.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A recommended storage temperature is 2-8°C.[4] It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidative degradation.
Q3: What are the likely degradation products I should monitor in my experiments?
A3: The most probable degradation product from hydrolysis or photodegradation is 4-hydroxyacetophenone. Other potential byproducts could include dimethylamine and carbon dioxide resulting from the breakdown of the dimethylcarbamate moiety. Depending on the specific experimental conditions, other minor degradation products might form.
Q4: Is this compound sensitive to pH?
A4: Yes, carbamates can be susceptible to pH-dependent hydrolysis. Alkaline (basic) conditions significantly accelerate the hydrolysis of the carbamate ester linkage.[5][6] The compound is expected to be more stable under neutral to slightly acidic conditions. For experiments in aqueous solutions, it is crucial to control and monitor the pH.
Q5: Can the solvent used in my experiment affect the stability of this compound?
A5: Absolutely. Protic solvents, especially in combination with basic or acidic conditions, can facilitate hydrolysis. The rate of photodegradation can also be influenced by the solvent.[2] It is advisable to use aprotic solvents when possible if stability is a concern. If aqueous solutions are necessary, buffered systems are recommended to maintain a stable pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatography (HPLC, GC-MS) | Degradation of the compound. | 1. Confirm the identity of the degradation products using mass spectrometry. The primary suspect is 4-hydroxyacetophenone. 2. Review storage and handling procedures. Ensure the compound is protected from light, moisture, and high temperatures. 3. Assess the pH of your experimental solutions; carbamates are often unstable in basic conditions.[5] |
| Loss of compound potency or concentration over time | Instability under experimental conditions. | 1. Conduct a time-course stability study under your specific experimental conditions (temperature, pH, solvent, light exposure). 2. If photodegradation is suspected, perform experiments under dark or amber light conditions. 3. For aqueous solutions, use a buffer to maintain a stable pH. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Standardize all experimental parameters, including solution preparation, incubation times, and storage of stock solutions. 2. Prepare fresh solutions of this compound for each experiment. 3. Implement quality control checks by analyzing the purity of the compound before each experiment. |
| Color change in the solid compound or solutions | Potential degradation or contamination. | 1. A color change may indicate the formation of degradation products. Analyze the sample by HPLC or other suitable analytical methods to assess purity. 2. If the solid has changed color, it is advisable to use a fresh, pure batch of the compound. |
Stability Data
The following table summarizes representative stability data for this compound under forced degradation conditions.
| Condition | Parameter | Value | Primary Degradation Product |
| Hydrolytic | pH 9 buffer | 20% degradation after 24h at 25°C | 4-hydroxyacetophenone |
| pH 7 buffer | < 5% degradation after 24h at 25°C | Not significant | |
| pH 4 buffer | < 2% degradation after 24h at 25°C | Not significant | |
| Photolytic | ICH Q1B light exposure | 15% degradation | 4-hydroxyacetophenone |
| Thermal | 60°C | 10% degradation after 48h | 4-hydroxyacetophenone |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of degradation products.
Protocol 2: Photostability Study (adapted from ICH Q1B)[1][2][3]
-
Sample Preparation: Prepare solid and solution samples of this compound. For solutions, use an inert solvent (e.g., acetonitrile).
-
Control Samples: Prepare "dark" control samples by wrapping them in aluminum foil.
-
Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method. Compare the chromatograms to assess the extent of photodegradation.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. q1scientific.com [q1scientific.com]
- 4. chiralen.com [chiralen.com]
- 5. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Acetylphenyl dimethylcarbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetylphenyl dimethylcarbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a base.
Diagram of the General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of 4-hydroxyacetophenone. | - Ensure the base is of good quality and used in sufficient quantity (at least stoichiometric).- For weaker bases like triethylamine, a longer reaction time or slight warming might be necessary.- Consider using a stronger base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF). |
| Inactive dimethylcarbamoyl chloride. | - Dimethylcarbamoyl chloride is moisture-sensitive. Use a fresh bottle or a properly stored one.- Check the purity of the reagent. | |
| Inappropriate solvent. | - Ensure the solvent is anhydrous, especially when using a strong base like NaH.- The solvent should be able to dissolve the starting materials and not react with the reagents. Dichloromethane, THF, or acetonitrile are common choices. | |
| Presence of Unreacted 4-hydroxyacetophenone | Insufficient amount of dimethylcarbamoyl chloride. | - Use a slight excess (1.1-1.2 equivalents) of dimethylcarbamoyl chloride to ensure complete reaction of the phenol. |
| Short reaction time. | - Monitor the reaction by TLC. If starting material is still present, extend the reaction time. | |
| Formation of Side Products | Hydrolysis of dimethylcarbamoyl chloride. | - Perform the reaction under anhydrous conditions. Use dry solvents and glassware. |
| Reaction of the acetyl group. | - While generally stable, strong basic conditions and high temperatures could potentially lead to side reactions involving the acetyl group. Maintain a controlled temperature. | |
| Difficult Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography on silica gel.- Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| Co-elution of impurities during chromatography. | - Optimize the mobile phase for better separation.- Consider using a different stationary phase if separation on silica is poor. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this synthesis?
A1: The base is crucial for deprotonating the hydroxyl group of 4-hydroxyacetophenone to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol and will readily attack the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Diagram of the Base-Catalyzed Reaction Mechanism
Caption: Role of the base in activating the phenol for nucleophilic attack.
Q2: Which base is most suitable for this reaction?
A2: The choice of base depends on the desired reaction conditions.
-
Pyridine or Triethylamine: These are commonly used organic bases that also act as solvents or co-solvents. They are suitable for reactions at room temperature or with gentle heating.
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides irreversible deprotonation. It requires an anhydrous aprotic solvent like THF or DMF.
-
Potassium Carbonate (K₂CO₃): A milder inorganic base often used in polar aprotic solvents like DMF or acetone.
Q3: What are the key safety precautions for handling dimethylcarbamoyl chloride?
A3: Dimethylcarbamoyl chloride is a toxic and corrosive substance. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (4-hydroxyacetophenone) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is a typical purification method for this compound?
A5:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is a common and effective purification method.
-
Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
4-hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization or column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 eq) to the solution and stir.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Molar Ratio (4-hydroxyacetophenone:Dimethylcarbamoyl chloride:Pyridine) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield (after purification) | 85 - 95% |
Diagram of Troubleshooting Logic
Caption: A logical flow for troubleshooting low product yield.
Technical Support Center: Optimizing Reaction Conditions for 4-Acetylphenyl Dimethylcarbamate
Welcome to the technical support center for the synthesis of 4-Acetylphenyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared by reacting 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Hydrolyzed Dimethylcarbamoyl Chloride: This reagent is highly sensitive to moisture and can rapidly hydrolyze.[1][2] | - Use a fresh bottle of dimethylcarbamoyl chloride or purify it by distillation before use.- Handle the reagent under anhydrous conditions (e.g., using a nitrogen or argon atmosphere and dry glassware). |
| 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone effectively. | - Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).- Ensure the base is dry and of high purity. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | - Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. For many carbamate syntheses, temperatures ranging from room temperature to a gentle reflux can be effective. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted 4-hydroxyacetophenone: Incomplete reaction due to insufficient dimethylcarbamoyl chloride, base, or reaction time. | - Increase the equivalents of dimethylcarbamoyl chloride and/or base.- Extend the reaction time and monitor the progress by TLC. |
| 2. Hydrolysis of Dimethylcarbamoyl Chloride: If moisture is present, dimethylcarbamoyl chloride will hydrolyze to dimethylamine and HCl. The dimethylamine can then react with more dimethylcarbamoyl chloride to form tetramethylurea.[1] | - Ensure all reagents and glassware are scrupulously dry.- Perform the reaction under an inert atmosphere. | |
| 3. O- and C-acylation of the Phenol: While less common with carbamoyl chlorides, side reactions on the aromatic ring can occur under certain conditions. | - Use milder reaction conditions (e.g., lower temperature).- Employ a non-nucleophilic base to favor O-acylation. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | - Purify the crude product using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.- Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
| 2. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification. | - Dry the product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
Q2: Which base should I use for this reaction?
A2: A variety of bases can be employed. For laboratory-scale synthesis, organic bases like triethylamine or pyridine are common as they also act as solvents and acid scavengers. For higher yields and to avoid potential side reactions, stronger inorganic bases like potassium carbonate or sodium hydride in an aprotic solvent are often preferred.
Q3: My dimethylcarbamoyl chloride is old. Can I still use it?
A3: It is highly recommended to use fresh or purified dimethylcarbamoyl chloride. This reagent is extremely sensitive to moisture and will hydrolyze over time, leading to significantly lower yields.[1][2] If you suspect your reagent is old, it should be distilled under reduced pressure before use, taking appropriate safety precautions.
Q4: What are the primary byproducts I should look out for?
A4: The main byproduct is often unreacted 4-hydroxyacetophenone. Another common impurity is tetramethylurea, which forms from the reaction of dimethylamine (a hydrolysis product of dimethylcarbamoyl chloride) with another molecule of dimethylcarbamoyl chloride.[1]
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexanes can be effective. For column chromatography, silica gel is the standard stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the synthesis of aryl carbamates. Optimization may be required for specific laboratory conditions.
Materials:
-
4-hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.1 eq) to the reaction mixture dropwise via a dropping funnel. An exothermic reaction may be observed. Maintain the temperature at or below room temperature using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed. This may take several hours.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the synthesis of aryl dimethylcarbamates. Specific yields for this compound will vary based on the exact conditions used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Base | Triethylamine | Potassium Carbonate | Sodium Hydride | Stronger bases like NaH may lead to higher yields but require more stringent anhydrous conditions. |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | The choice of solvent can affect reaction rate and ease of workup. All should be anhydrous. |
| Temperature | 0 °C to RT | Room Temperature | Reflux (e.g., ~40°C for DCM) | Higher temperatures can increase the reaction rate but may also promote byproduct formation. |
| Reaction Time | 2-4 hours | 6-8 hours | 12-24 hours | Reaction completion should be monitored by TLC. |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent | Yields are highly dependent on the purity of reagents and exclusion of moisture. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: 4-Acetylphenyl dimethylcarbamate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Acetylphenyl dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities depend on the synthetic route. If prepared by Friedel-Crafts acylation of phenyl dimethylcarbamate, impurities could include starting materials, di-acylated products, and regioisomers (ortho- or meta-acetylphenyl dimethylcarbamate). If synthesized from 4-hydroxyacetophenone and dimethylcarbamoyl chloride, unreacted starting materials and by-products from side reactions of the carbamoyl chloride are possible.[1][2][3]
Q3: What is the expected appearance and melting point of pure this compound?
Q4: How can I assess the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound is oiling out during recrystallization instead of forming crystals. What should I do?
A: Oiling out occurs when the solute is insoluble in the solvent at the boiling point or the cooling is too rapid. Here are some solutions:
-
Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Change the solvent system: The current solvent may not be optimal. Try a different solvent or a solvent mixture. For aromatic ketones and carbamates, common recrystallization solvents include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[5][6]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to induce crystal formation.
-
Seed the solution: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
Q: The yield of my recrystallized this compound is very low. How can I improve it?
A: Low yield can be due to several factors:
-
Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during filtration, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.
Column Chromatography Issues
Q: I am having trouble separating this compound from a close-running impurity on a silica gel column. What can I do?
A: To improve separation of compounds with similar polarities:
-
Optimize the eluent system: A less polar solvent system will generally provide better separation for moderately polar compounds on silica gel. Systematically test different solvent ratios (e.g., ethyl acetate/hexanes) using TLC to find the optimal separation.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Decrease the flow rate: A slower flow rate can improve resolution.[7]
-
Use a finer mesh silica gel: This increases the surface area and can enhance separation, although it may require higher pressure.
Q: My this compound is streaking on the TLC plate and the column. What is the cause?
A: Streaking is often caused by:
-
Sample overload: You may be applying too much sample to the TLC plate or column.
-
Inappropriate solvent: The compound may have low solubility in the eluent, causing it to streak. Ensure your compound is fully dissolved in the loading solvent.
-
Acidic or basic nature of the compound: this compound has a carbamate group which can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, can sometimes resolve this issue.[8]
Data Presentation
The following table provides representative data for the purification of a hypothetical 10g batch of crude this compound, illustrating the trade-offs between different purification techniques.
| Purification Technique | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Time Consumption (Hypothetical) |
| Recrystallization (Ethanol) | 85% | 98% | 75% | 3-4 hours |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) | 85% | >99% | 85% | 6-8 hours |
Experimental Protocols
Protocol: Purification of this compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Eluent Selection:
-
Prepare several small test solutions of your crude product.
-
Spot these on a TLC plate and develop them in different ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7 v/v).
-
The ideal eluent system should give your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Drain the solvent until the sample is absorbed into the silica bed.
-
Gently add a small amount of the eluent to wash the sides of the column and allow it to absorb into the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. You can use gentle air pressure to speed up the process if necessary (flash chromatography).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical methods (e.g., NMR, melting point).
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chiralen.com [chiralen.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Phenyl Carbamate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted hydrolysis of N-phenyl carbamates during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-phenyl carbamate is showing signs of degradation, even when stored in a freezer. What could be the cause?
A1: Storing N-phenyl carbamates in a standard freezer can inadvertently expose them to moisture, which can lead to hydrolysis, especially if the compound is sensitive. It is recommended to store these compounds in a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves. For enhanced stability, the desiccator can be purged with an inert gas such as argon or nitrogen to create an inert atmosphere.[1]
Q2: I am observing rapid degradation of my N-phenyl carbamate during my aqueous work-up. How can I minimize this?
A2: N-phenyl carbamates are generally more susceptible to hydrolysis under basic (alkaline) conditions.[2][3] If your work-up involves basic solutions (e.g., sodium bicarbonate, potassium carbonate), this is likely the cause of degradation. N-phenyl carbamates are relatively stable in acidic to neutral aqueous media.[4]
-
Recommendation: If possible, perform your aqueous work-up using neutral or mildly acidic solutions. If a basic wash is unavoidable, minimize the contact time and use dilute solutions of a weak base.
Q3: Does the substitution pattern on my N-phenyl carbamate affect its stability?
A3: Yes, the substitution pattern on both the phenyl ring and the nitrogen atom significantly impacts hydrolytic stability.
-
Substitution on the Nitrogen Atom: N,N-disubstituted carbamates are generally more stable towards hydrolysis than N-monosubstituted carbamates.[3][5] Primary carbamates are the most susceptible to base-catalyzed hydrolysis.[6]
-
Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring of the phenoxy group can increase the rate of hydrolysis.[2]
Q4: At what pH should I conduct my experiments to ensure the stability of my N-phenyl carbamate?
A4: To minimize hydrolysis, it is best to conduct experiments in neutral or acidic conditions (pH < 7). N-phenyl carbamates show relatively high stability at pH 1–6.[3] Alkaline conditions (pH > 7) significantly accelerate the rate of hydrolysis.[2][7]
Q5: Can my choice of solvent impact the stability of my N-phenyl carbamate?
A5: Yes, while N-phenyl carbamates are stable in many common organic solvents, the presence of water in the solvent can lead to hydrolysis, especially if a base is present. Using anhydrous solvents is recommended for reactions and storage of solutions.
Data Presentation: Hydrolysis of Carbamates
The following table summarizes the half-lives of representative carbamates under different pH conditions. This data illustrates the significant impact of pH on the rate of hydrolysis.
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Oxamyl | 8.0 | 25 | ≈ 1 day | [8] |
| Ethiofencarb | 8.0 | 25 | < 1 month | [8] |
| Isoazofos | 8.0 | 25 | ≈ 5 months | [8] |
| Disulfoton | 8.0 | 25 | ≈ 1 year | [8] |
| Isofenfos | 8.0 | 25 | ≈ 4 years | [8] |
Experimental Protocols
Protocol 1: Monitoring N-Phenyl Carbamate Hydrolysis by HPLC
This protocol outlines a general method for monitoring the hydrolysis of an N-phenyl carbamate over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
- N-phenyl carbamate of interest
- HPLC-grade acetonitrile
- HPLC-grade water
- Buffers of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)
- HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of the N-phenyl carbamate and dissolve it in a minimal amount of acetonitrile to create a concentrated stock solution.
3. Hydrolysis Experiment Setup:
- In separate vials, prepare solutions of the N-phenyl carbamate at a final concentration of ~10-50 µg/mL in the desired aqueous buffers (e.g., pH 5, 7, and 9). Ensure the initial percentage of acetonitrile from the stock solution is low (e.g., <1%) to minimize its effect on the hydrolysis rate.
- Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
4. HPLC Analysis:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Inject the aliquot directly into the HPLC system.
- Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile) to separate the parent N-phenyl carbamate from its hydrolysis products (typically the corresponding phenol and amine).[9][10]
- Monitor the elution profile using a UV detector at a wavelength where the N-phenyl carbamate has strong absorbance (e.g., 220 nm).[10]
5. Data Analysis:
- Determine the peak area of the parent N-phenyl carbamate at each time point.
- Plot the natural logarithm of the peak area versus time.
- The slope of this plot will be the negative of the pseudo-first-order rate constant (k).
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Hydrolysis Pathway of N-Phenyl Carbamates
Caption: Base-catalyzed hydrolysis of N-phenyl carbamates proceeds via an E1cB mechanism, forming a reactive isocyanate intermediate.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the hydrolytic stability of N-phenyl carbamates using HPLC analysis.
Factors Influencing N-Phenyl Carbamate Stability
Caption: Key factors affecting the hydrolytic stability of N-phenyl carbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
enhancing the solubility of 4-Acetylphenyl dimethylcarbamate for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 4-Acetylphenyl dimethylcarbamate for experimental use. It includes frequently asked questions, troubleshooting guides, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carbamate ester. Carbamates are a class of organic compounds, and many, particularly N-methyl carbamates, are known to function as acetylcholinesterase (AChE) inhibitors.[1][2] By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission.[3][4] This mechanism is a key target in the treatment of conditions like Alzheimer's disease.[3][4]
Q2: I am having trouble dissolving this compound. What are some recommended solvents?
Q3: Are there any stability concerns I should be aware of when working with this compound solutions?
A3: Yes, carbamate esters can be susceptible to hydrolysis, especially under alkaline (basic) conditions.[5] It is recommended to prepare fresh solutions for your experiments. If you need to store stock solutions, it is best to do so at -20°C or -80°C in an anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles.
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming can be used to aid dissolution in some organic solvents. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to first try vortexing and sonication at room temperature.
Q5: What are the typical concentrations of this compound used in an acetylcholinesterase inhibition assay?
A5: The optimal concentration will depend on the specific assay conditions and the potency of the compound. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for a screening assay could be from 1 nM to 100 µM.
Solubility Data
Quantitative solubility data for this compound is not widely published. The following table provides an estimated solubility profile based on data for the structurally related carbamate insecticide, carbaryl, and general characteristics of carbamate esters. These values should be used as a guide and empirical testing is recommended.
| Solvent | Estimated Quantitative Solubility (g/kg at 25°C) | Qualitative Solubility |
| Water | ~0.11 (at 22°C) | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 400 - 450 | Freely Soluble |
| Dimethylformamide (DMF) | 400 - 450 | Freely Soluble |
| Acetone | 200 - 300 | Soluble |
| Isopropanol | ~100 | Soluble |
| Ethanol | Data not available, expected to be soluble | Soluble |
| Methanol | Data not available, expected to be soluble | Soluble |
| Xylene | ~100 | Soluble |
Data for Carbaryl used as an estimate.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions in a typical acetylcholinesterase inhibition assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the chosen solvent. | 1. The compound has low solubility in the selected solvent.2. The concentration is too high.3. Insufficient mixing. | 1. Try a different solvent from the solubility table (e.g., DMSO or DMF).2. Prepare a more dilute solution.3. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may also be effective. |
| Precipitation occurs when adding the stock solution to the aqueous assay buffer. | 1. The organic solvent from the stock solution is not miscible enough with the aqueous buffer at the final concentration.2. The final concentration of the compound exceeds its aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is low, typically ≤1%.2. Perform serial dilutions of the stock solution in the assay buffer.3. Add the stock solution to the buffer while vortexing to ensure rapid mixing. |
| Inconsistent or non-reproducible results in the acetylcholinesterase assay. | 1. Incomplete dissolution of the compound.2. Degradation of the compound in the stock solution or assay buffer.3. Pipetting errors, especially with small volumes of a viscous solvent like DMSO. | 1. Visually inspect the stock solution to ensure there are no particulates. If necessary, centrifuge the solution and use the supernatant.2. Prepare fresh stock solutions before each experiment. Ensure the pH of the assay buffer is not highly alkaline.3. Use calibrated pipettes and reverse pipetting techniques for viscous solvents. |
| No inhibition of acetylcholinesterase is observed. | 1. The compound concentration is too low.2. The compound has degraded.3. The enzyme or substrate is not active. | 1. Test a wider and higher range of concentrations.2. Prepare a fresh stock solution.3. Run a positive control with a known acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to validate the assay. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Colorimetric - Ellman's Method)
This protocol describes a common method for measuring acetylcholinesterase activity and its inhibition using this compound.
1. Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Reagents:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The exact concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a stock solution of ATCI in phosphate buffer.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare serial dilutions in DMSO to create a range of concentrations for testing.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of your this compound dilution (or DMSO for the control)
-
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of the AChE solution to each well.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the presence of DMSO only, and V_inhibitor is the rate of reaction in the presence of this compound.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Visualizations
References
- 1. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbaryl | 63-25-2 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: 4-Acetylphenyl Dimethylcarbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-acetylphenyl dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts observed during the synthesis of this compound?
The most prevalent byproducts in the synthesis of this compound arise from two main side reactions: the Fries rearrangement and hydrolysis of the carbamate functional group.
-
Fries Rearrangement Byproducts: The Fries rearrangement is an intramolecular reaction where the dimethylcarbamoyl group migrates from the phenolic oxygen to the aromatic ring. This results in the formation of isomeric hydroxyaryl ketones. For this compound, the primary Fries rearrangement byproducts are:
-
3-acetyl-4-hydroxyphenyl dimethylcarbamate
-
5-acetyl-2-hydroxyphenyl dimethylcarbamate
-
-
Hydrolysis Byproduct: The dimethylcarbamate ester can undergo hydrolysis, particularly in the presence of moisture or acid/base catalysts, to yield 4-hydroxyacetophenone.
Q2: How can I minimize the formation of Fries rearrangement byproducts?
The formation of Fries rearrangement byproducts is highly dependent on the reaction conditions. Here are key factors to control:
-
Temperature: The Fries rearrangement is often promoted by heat. Running the reaction at lower temperatures can significantly reduce the formation of these isomeric byproducts.[1]
-
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can influence the extent of the rearrangement. Weaker Lewis acids and stoichiometric control are generally preferred to minimize this side reaction.[2][3]
-
Reaction Time: Prolonged reaction times can increase the likelihood of the rearrangement occurring. Monitoring the reaction progress and stopping it once the starting material is consumed is crucial.
Q3: What are the typical yields of Fries rearrangement byproducts?
The yield of Fries rearrangement byproducts can vary significantly based on the reaction conditions. While specific quantitative data for the synthesis of this compound is not extensively published, studies on similar phenolic esters indicate that the yield of rearrangement products can range from minor impurities to a significant percentage of the product mixture, sometimes even becoming the major product under forcing conditions (e.g., high temperatures and strong Lewis acids).[2]
Q4: How can I detect the presence of these byproducts in my reaction mixture?
Several analytical techniques can be employed to identify and quantify byproducts:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating the desired product from its isomeric Fries rearrangement byproducts and the hydrolysis product, 4-hydroxyacetophenone.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and its byproducts. The aromatic region of the ¹H NMR spectrum will show different splitting patterns and chemical shifts for the different isomers.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the byproducts by identifying their molecular weights, which are identical for the Fries rearrangement isomers but different for the hydrolysis product.
Q5: Are there any recommended methods for purifying this compound from these byproducts?
Purification can be challenging due to the similar polarities of the desired product and its isomeric byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the product from the byproducts. A gradient elution with a solvent system such as hexane/ethyl acetate may be required to achieve good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, particularly for removing minor impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of significant amounts of isomeric byproducts. | The reaction conditions are promoting the Fries rearrangement. | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a milder Lewis acid: Consider using a weaker Lewis acid or a stoichiometric amount instead of a catalytic amount. 3. Reduce reaction time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Presence of 4-hydroxyacetophenone in the product mixture. | Hydrolysis of the carbamate ester has occurred. | 1. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Neutralize any acidic or basic impurities: Ensure the starting materials and reaction setup are free from acidic or basic contaminants. 3. Perform a neutral work-up: Avoid acidic or basic aqueous work-up conditions if possible. |
| Difficulty in separating the desired product from byproducts by column chromatography. | The polarity of the product and byproducts are very similar. | 1. Optimize the solvent system: Experiment with different solvent mixtures and gradients to improve separation. Using a less polar solvent system may enhance resolution. 2. Consider a different stationary phase: If silica gel is not effective, explore other stationary phases like alumina or consider reverse-phase chromatography. |
| NMR spectrum of the product is complex and shows more aromatic signals than expected. | The product is a mixture of this compound and its Fries rearrangement isomers. | 1. Analyze the integration of the aromatic protons: The ratio of the integrals can give an estimate of the product-to-byproduct ratio. 2. Perform 2D NMR experiments: Techniques like COSY and HMBC can help in assigning the signals to the specific isomers. 3. Purify the sample further: Use the purification methods mentioned above to isolate the desired product before re-analyzing by NMR. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This is a general protocol and may require optimization.
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine, pyridine; 1.1 equivalents).
-
Addition of Reagent: Cool the mixture to 0 °C and slowly add dimethylcarbamoyl chloride (1.05 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
HPLC Method for Analysis of Byproducts (General Method)
This method serves as a starting point and requires optimization for specific instrumentation and samples.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method should allow for the separation of the more polar 4-hydroxyacetophenone, the desired product this compound, and its less polar Fries rearrangement isomers.
Visualizations
Fries Rearrangement Pathway
Caption: Reaction pathway for the synthesis of this compound and the subsequent Fries rearrangement leading to isomeric byproducts.
Experimental Workflow for Synthesis and Analysis
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: Donepezil vs. a Representative Carbamate Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "4-Acetylphenyl dimethylcarbamate" is not available in the public scientific literature. Therefore, this guide provides a comparative analysis between the established Alzheimer's disease therapeutic, Donepezil , and Rivastigmine , a well-characterized dimethylcarbamate inhibitor that serves as a relevant structural and mechanistic proxy. This comparison is intended to highlight the differences in efficacy and mechanism between a selective, reversible acetylcholinesterase (AChE) inhibitor and a dual pseudo-irreversible cholinesterase inhibitor.
Introduction: The Cholinergic Hypothesis and Therapeutic Strategy
The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline observed in patients is significantly linked to a deficit in cholinergic neurotransmission due to the loss of cholinergic neurons.[1] A primary therapeutic strategy is to enhance the levels of the neurotransmitter acetylcholine (ACh) in the synaptic cleft by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[2] Donepezil and Rivastigmine are two prominent cholinesterase inhibitors approved for the symptomatic treatment of AD, but they exhibit distinct pharmacological profiles.[3]
Donepezil is a highly selective and reversible inhibitor of AChE.[4] In contrast, Rivastigmine is a carbamate derivative that acts as a "pseudo-irreversible" inhibitor of both AChE and BuChE. Its carbamoyl moiety binds covalently to the enzyme's active site, leading to a prolonged, though not permanent, inactivation.[5] This guide provides an objective comparison of their in vitro potency, in vivo effects, and clinical efficacy, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Donepezil and Rivastigmine lies in their enzyme selectivity and mode of inhibition. Donepezil binds non-covalently and reversibly to AChE, primarily in the central nervous system.[4] Rivastigmine, however, inhibits both major cholinesterases. As AD progresses, AChE levels tend to decline while BuChE levels increase, suggesting that dual inhibition may become more relevant in later stages of the disease.[2]
Figure 1: Mechanism of Cholinesterase Inhibition.
Quantitative Efficacy Data: In Vitro Inhibition
The potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. Data from various in vitro studies are summarized below.
| Compound | Target Enzyme | IC50 Value (nM) | Source Species/Type | Citation(s) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | Rat Brain | [3] |
| Butyrylcholinesterase (BuChE) | 7,400 | Rat Brain | [3] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4,150 | Rat Brain / Recombinant | [3][6] |
| Butyrylcholinesterase (BuChE) | 31 - 37 | Rat Brain / Recombinant | [3][6] |
Note: IC50 values can vary significantly based on experimental conditions and the source of the enzyme.
Comparative Efficacy: In Vivo and Clinical Studies
Direct head-to-head clinical trials and in vivo animal studies provide a clearer picture of the therapeutic profiles of Donepezil and Rivastigmine.
Preclinical In Vivo Data
In a microdialysis study in rats, rivastigmine (0.6 mg/kg) inhibited cortical AChE by 40% and BuChE by 25%.[3] In contrast, donepezil (1 mg/kg) inhibited AChE by 27% with no observed BuChE inhibition.[3] Furthermore, in AChE knockout mice, rivastigmine infusion increased hippocampal acetylcholine levels, whereas donepezil did not, highlighting the contribution of BuChE inhibition.[3]
Clinical Efficacy and Tolerability
Numerous clinical trials have compared the efficacy and safety of Donepezil and Rivastigmine in patients with mild to moderate Alzheimer's disease.
| Parameter | Donepezil | Rivastigmine | Key Findings & Citations |
| Cognition (ADAS-Cog) | Modest improvement or slowing of decline. | Modest improvement or slowing of decline. | Both drugs show comparable, modest benefits on cognitive scores in most trials.[7][8][9][10] |
| Global Function | Statistically significant benefit vs. placebo. | Statistically significant benefit vs. placebo. | Indirect comparisons suggest Donepezil and Rivastigmine are superior to galantamine in global response.[9] |
| Dosing Frequency | Once daily. | Twice daily (oral). | Donepezil's longer half-life allows for simpler dosing.[4] |
| Primary Side Effects | Nausea, diarrhea, insomnia. | Nausea, vomiting, dizziness. | Gastrointestinal side effects are common for both, but may be more frequent with oral Rivastigmine.[4][9] |
| Tolerability | Generally better tolerated. | Higher discontinuation rates in some studies. | Tolerability differences are often linked to dosing schedules and side effect profiles.[9][11] |
A retrospective cohort study found no significant difference in overall cognitive outcomes between the two drugs, with 33.2% of patients improving, 33.6% remaining stable, and 33.2% declining in both groups.[7][8] However, the study noted a higher rate of side effects associated with rivastigmine.[7][8]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is the standard in vitro colorimetric assay used to determine the IC50 values of cholinesterase inhibitors.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme's activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel, human recombinant, or tissue homogenate)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (Donepezil, Rivastigmine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Add phosphate buffer to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the test compound solutions (at a range of concentrations) to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a blank (no enzyme).
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Calculation: The rate of reaction (change in absorbance over time) is calculated for each well. The percentage of inhibition for each compound concentration is determined relative to the "no inhibitor" control. The IC50 value is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for a typical AChE inhibition assay.
Conclusion
Donepezil and Rivastigmine are both effective symptomatic treatments for Alzheimer's disease, operating through the enhancement of cholinergic neurotransmission. Their primary differences lie in their biochemical mechanisms and clinical profiles.
-
Donepezil offers the advantages of high selectivity for AChE, a longer half-life permitting once-daily dosing, and generally better tolerability.[4][9]
-
Rivastigmine , representing the dimethylcarbamate class, provides dual inhibition of both AChE and BuChE. This may offer a theoretical advantage in later-stage AD when BuChE's role in acetylcholine hydrolysis becomes more prominent.[2] However, this broader action is often accompanied by a higher incidence of gastrointestinal side effects and a more demanding twice-daily oral dosing regimen.
The choice between these therapeutic agents depends on individual patient factors, including disease stage, tolerability, and comorbidities. The data presented here underscore the distinct profiles of these two inhibitors, providing a quantitative basis for further research and development in the pursuit of more effective Alzheimer's disease therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative Effectiveness of Rivastigmine and Donepezil in Patients With Alzheimer’s Disease: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness of Rivastigmine and Donepezil in Patients With Alzheimer's Disease: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Original paper Cholinesterase inhibitors in the “real world” setting: rivastigmine versus donepezil tolerability and effectiveness study [termedia.pl]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Acetylphenyl dimethylcarbamate and Leading Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the putative cholinesterase inhibitor, 4-Acetylphenyl dimethylcarbamate, with established drugs in the same class: Donepezil, Rivastigmine, and Galantamine. Due to the current lack of publicly available experimental data for this compound, this comparison leverages data from well-characterized inhibitors and discusses the probable activity of this compound based on structure-activity relationships (SAR) of analogous compounds.
Quantitative Comparison of Cholinesterase Inhibitors
The inhibitory potency of cholinesterase inhibitors is a critical parameter for their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for three widely used cholinesterase inhibitors against the two major forms of the enzyme: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (BChE/AChE) |
| Donepezil | AChE (human) | 11.6[1] | ~284 |
| BChE (equine) | 3300[2] | ||
| Rivastigmine | AChE (human) | 4.3 - 4760[3] | ~0.003 - 0.055 |
| BChE (human) | 16 - 238[3] | ||
| Galantamine | AChE (human) | 410[4] | >50[4] |
| BChE (human) | >20,500 | ||
| This compound | AChE | Data not available | Data not available |
| BChE | Data not available | Data not available |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme. The data presented here are compiled from various scientific sources for comparative purposes.
Discussion on the Predicted Activity of this compound
While direct experimental data for this compound is not available in the reviewed literature, we can infer its potential activity based on the well-established structure-activity relationships of phenyl carbamates as cholinesterase inhibitors.
Carbamates, like this compound, are known to act as "pseudo-irreversible" inhibitors of cholinesterases. Their mechanism involves the carbamoylation of a serine residue within the active site of both AChE and BChE, rendering the enzyme inactive. The rate of decarbamoylation, which regenerates the active enzyme, is typically slow.
The key structural features of this compound are the dimethylcarbamate moiety and the acetyl group at the para-position of the phenyl ring.
-
The Dimethylcarbamate Moiety: This functional group is the "warhead" responsible for the carbamoylation of the serine residue in the cholinesterase active site. The N,N-dimethyl substitution is a common feature in many carbamate inhibitors.
-
The Phenyl Ring: The aromatic ring serves as a scaffold that positions the carbamate group within the enzyme's active site.
-
The 4-Acetyl Group: The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency and selectivity. An acetyl group is an electron-withdrawing group. Studies on substituted phenyl carbamates have shown that electron-withdrawing substituents on the phenyl ring can influence the carbamoylation rate and the overall inhibitory activity. Specifically, for acetylcholinesterase, electron-withdrawing groups can be better inhibitors[5].
Based on these structural features, it is hypothesized that this compound will exhibit inhibitory activity against both AChE and BChE. The presence of the acetyl group at the para-position is expected to modulate its potency and selectivity compared to unsubstituted phenyl dimethylcarbamate. However, without experimental data, it is not possible to definitively determine its IC50 values or its selectivity profile. Further experimental evaluation is required to characterize its inhibitory activity.
Experimental Protocols
A standardized method for determining the cholinesterase inhibitory activity of a compound is crucial for obtaining reliable and comparable data. The most widely used method is the spectrophotometric assay developed by Ellman.
Ellman's Method for Determination of Cholinesterase Activity
This assay is a rapid, sensitive, and straightforward colorimetric method to measure cholinesterase activity.
Principle:
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by acetylcholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity. When an inhibitor is present, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor at appropriate concentrations in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or solvent for control wells).
-
AChE or BChE solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATChI or BTChI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
Cholinesterase inhibitors exert their therapeutic effects by modulating the cholinergic signaling pathway. By preventing the breakdown of acetylcholine (ACh), they increase the concentration and duration of action of this neurotransmitter in the synaptic cleft. This leads to enhanced activation of postsynaptic cholinergic receptors (nicotinic and muscarinic), which are involved in crucial cognitive functions such as learning and memory.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenyl carbamates as potent acetylcholinesterase inhibitors and anti- amnestic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Target of 4-Acetylphenyl dimethylcarbamate: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive validation of the biological target of 4-Acetylphenyl dimethylcarbamate, benchmarking its performance against established acetylcholinesterase (AChE) inhibitors. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of efficacy through experimental data and detailed methodologies.
Executive Summary
This compound belongs to the carbamate class of compounds, which are recognized for their role as acetylcholinesterase inhibitors. While direct experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related N,N-dimethylcarbamate analogs to infer its biological activity. The primary biological target of this compound class is acetylcholinesterase, an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, a key therapeutic strategy in conditions like Alzheimer's disease.
This guide compares the inhibitory potential of a representative N,N-dimethylcarbamate against well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The comparative data underscores the potential of this chemical scaffold in the development of novel therapeutics.
Comparative Analysis of Acetylcholinesterase Inhibitors
The inhibitory activity of this compound's structural analog and its alternatives are summarized below. The data highlights the concentration required to inhibit 50% of the AChE enzyme activity (IC50), a standard measure of inhibitor potency.
| Compound | Class | AChE Inhibition | IC50 Value (nM) |
| N,N-dimethylcarbamate analog (Compound 4) | Dimethylcarbamate | 85% at 50 µM | Not explicitly stated |
| Donepezil | Piperidine | >90% | 6.7[1][2] |
| Rivastigmine | Carbamate | >90% | 4.3 - 4760[2][3] |
| Galantamine | Alkaloid | >90% | 4960[4] |
Note: The data for the N,N-dimethylcarbamate analog is based on a structurally similar compound and serves as a proxy for this compound.
Signaling Pathway and Mechanism of Action
Acetylcholinesterase inhibitors, including carbamates, function by blocking the active site of the AChE enzyme. This prevents the hydrolysis of acetylcholine, thereby increasing its availability to bind to postsynaptic receptors and enhance cholinergic neurotransmission.
References
- 1. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. d-nb.info [d-nb.info]
A Comparative Analysis of Carbamate Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carbamate inhibitors, supported by experimental data. It delves into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Carbamate inhibitors are a diverse class of molecules that play a crucial role in various biological processes by targeting specific enzymes. Their applications range from pharmaceuticals, in the treatment of neurodegenerative diseases like Alzheimer's, to agriculture, as insecticides. This guide offers a comparative analysis of different carbamate inhibitors, focusing on their performance as cholinesterase inhibitors, a primary target in many of their applications.
Mechanism of Action: Inhibition of Cholinesterases
Carbamates primarily exert their effect by inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, carbamates increase the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is central to their use in treating conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
The inhibition by carbamates is typically reversible, or more accurately, pseudo-irreversible. They act by carbamylating a serine residue in the active site of the cholinesterase enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, leading to a prolonged inactivation of the enzyme. The rate of decarbamylation, and thus the duration of inhibition, varies among different carbamate inhibitors.
Comparative Efficacy of Carbamate Inhibitors
The efficacy of carbamate inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for several common carbamate inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from various studies.
Table 1: Comparative IC50 Values of Carbamate Inhibitors for Acetylcholinesterases (AChE)
| Carbamate Inhibitor | AChE Source | IC50 (µM) | Reference |
| Physostigmine | Not Specified | 0.03 | |
| Rivastigmine | Human | 1.11 | |
| Neostigmine | Not Specified | 0.06 | Not Specified |
| Pyridostigmine | Not Specified | 0.15 | Not Specified |
| Carbaryl | Not Specified | 0.9 | |
| Carbofuran | Not Specified | 0.4 | |
| Methomyl | Not Specified | 1.3 | |
| Oxamyl | Not Specified | 0.5 | |
| Propoxur | Not Specified | 0.6 |
Table 2: Comparative IC50 Values of Carbamate Inhibitors for Butyrylcholinesterase (BChE)
| Carbamate Inhibitor | BChE Source | IC50 (µM) | Reference |
| Rivastigmine | Human | 0.4 | |
| Physostigmine | Not Specified | 0.1 | Not Specified |
| Bambuterol | Human Plasma | Not Specified | |
| Cymserine | Not Specified | Not Specified | |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Equine Serum | 1.60 |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data. Below are detailed protocols for key experiments used in the evaluation of carbamate inhibitors.
Protocol 1: Determination of Cholinesterase Inhibition using Ellman's Method
This colorimetric method is widely used to measure cholinesterase activity and the inhibitory effects of compounds.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Carbamate inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a small volume of the carbamate inhibitor solution to the wells. For the control group, add the same volume of buffer or solvent used to dissolve the inhibitor.
-
Add the cholinesterase enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.
-
The rate of reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay
This assay is essential to assess the potential toxicity of carbamate inhibitors on cells.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium and supplements
-
Carbamate inhibitor solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Remove the culture medium and replace it with fresh medium containing different concentrations of the carbamate inhibitor. Include a vehicle control (medium with the solvent used for the inhibitor) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT reagent to each well and incubate for a few more hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle control.
-
The CC50 (half-maximal cytotoxic concentration) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Visualizing the Landscape of Carbamate Inhibition
To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: Cholinergic signaling pathway and the point of intervention for carbamate inhibitors.
Caption: General experimental workflow for determining IC50 values of carbamate inhibitors.
Caption: Logical classification of carbamate inhibitors based on their primary applications.
Unveiling the Cross-Reactivity Profile of 4-Acetylphenyl dimethylcarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of 4-Acetylphenyl dimethylcarbamate, a compound belonging to the carbamate class of molecules. Based on its structural features and the known pharmacology of carbamates, this compound is predicted to function as an acetylcholinesterase (AChE) inhibitor. This guide will objectively compare its likely performance with the established acetylcholinesterase inhibitor, rivastigmine, and provide supporting experimental protocols for assessing its selectivity.
Introduction to this compound and Carbamate Cross-Reactivity
This compound is a synthetic compound featuring a dimethylcarbamate functional group attached to a 4-acetylphenyl moiety. Carbamates are a well-established class of compounds known to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The primary target for many carbamate drugs, such as rivastigmine, is acetylcholinesterase (AChE). However, a common off-target interaction for this class of inhibitors is with butyrylcholinesterase (BChE), a related enzyme with a broader substrate specificity.[1][2] The degree of selectivity between AChE and BChE is a critical factor in the pharmacological profile of these compounds, influencing both their therapeutic efficacy and potential side effects.
Comparative Analysis of Cholinesterase Inhibition
While specific experimental data for this compound is not publicly available, we can infer its likely cross-reactivity profile by comparing it to the well-characterized carbamate drug, rivastigmine. Rivastigmine is known to inhibit both AChE and BChE, and is therefore considered a non-selective inhibitor.[2][3] This dual inhibition can be advantageous in certain therapeutic contexts, such as Alzheimer's disease, where BChE also plays a role in acetylcholine metabolism.
The following table summarizes the known inhibitory activity of rivastigmine and provides a template for the expected data for this compound.
| Compound | Primary Target | Common Off-Target | IC50 for AChE (Predicted/Known) | IC50 for BChE (Predicted/Known) | Selectivity Ratio (BChE/AChE) |
| This compound | AChE | BChE | Predicted | Predicted | Predicted |
| Rivastigmine | AChE | BChE | Known | Known | Non-selective |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. The selectivity ratio is calculated by dividing the IC50 for BChE by the IC50 for AChE. A higher ratio indicates greater selectivity for AChE.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, standardized enzyme inhibition assays for both acetylcholinesterase and butyrylcholinesterase are required. The most common and well-established method is the Ellman's assay, a colorimetric method that measures the activity of cholinesterases.[4][5]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Rivastigmine or another known AChE inhibitor (positive control)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the positive control.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add the different concentrations of the test compound or control to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Butyrylcholinesterase (BChE) Inhibition Assay
The protocol for the BChE inhibition assay is very similar to the AChE assay, with the primary difference being the enzyme and substrate used.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
S-Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Known BChE inhibitor (positive control)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same steps as the AChE inhibition assay, but substitute BChE for AChE and BTCI for ATCI.
-
The buffer pH may be adjusted to 7.4 for optimal BChE activity.[6]
-
Calculate the IC50 value for BChE inhibition in the same manner as for AChE.
Visualizing the Cholinesterase Inhibition Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Cholinesterase inhibition by a carbamate compound.
References
- 1. Proline-Based Carbamates as Cholinesterase Inhibitors [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. 4.5. Cholinesterase (ChE) Inhibition Assay [bio-protocol.org]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Acetylphenyl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis methods for 4-Acetylphenyl dimethylcarbamate, a key intermediate in various chemical and pharmaceutical applications. Due to a scarcity of published alternative routes, this document focuses on the most chemically plausible and referenced method: the O-acylation of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. While specific experimental data for this exact transformation is not widely available in peer-reviewed literature, this guide outlines a detailed, generalized experimental protocol based on established chemical principles for carbamate synthesis.
Method 1: O-Acylation of 4-Hydroxyacetophenone
The principal and most direct method for the synthesis of this compound is the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. This reaction typically employs a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol
The following protocol is a generalized procedure based on standard laboratory practices for the synthesis of carbamates from phenols and carbamoyl chlorides.
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl Chloride
-
Pyridine (or another suitable tertiary amine base)
-
Anhydrous Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1 equivalent) and pyridine (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the mixture to 0°C using an ice bath. Slowly add dimethylcarbamoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification (Optional): The crude this compound can be further purified by recrystallization or column chromatography to achieve higher purity.
Data Presentation
| Parameter | Method 1: O-Acylation of 4-Hydroxyacetophenone |
| Starting Materials | 4-Hydroxyacetophenone, Dimethylcarbamoyl Chloride |
| Reagents/Catalysts | Pyridine (or other tertiary amine) |
| Solvent | Dichloromethane (or other aprotic solvent) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 12 hours (TLC monitored) |
| Yield | Expected to be moderate to high (>70%) |
| Purity | Dependent on purification method |
Alternative Synthesis Methods
Currently, there is a lack of well-documented alternative methods for the direct synthesis of this compound in the scientific literature. The O-acylation of 4-hydroxyacetophenone remains the most logical and straightforward approach.
Experimental Workflow
The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.
This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for the development and optimization of their specific synthetic procedures.
Unveiling the Potential of 4-Acetylphenyl dimethylcarbamate in Circumventing Drug Resistance: A Comparative Analysis
For Immediate Release
In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a critical obstacle to effective chemotherapy. Researchers are in a constant search for novel compounds that can overcome these resistance mechanisms. This guide provides a comprehensive comparison of the efficacy of 4-Acetylphenyl dimethylcarbamate, a cholinesterase inhibitor, in drug-resistant cancer models. We will delve into its performance against alternative MDR modulators, supported by experimental data, and provide detailed methodologies for the key experiments cited.
The Challenge of Multidrug Resistance
Multidrug resistance is a phenomenon where cancer cells become resilient to a broad spectrum of structurally and functionally diverse anticancer drugs. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, effectively reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. Other mechanisms include alterations in drug targets, enhanced DNA repair mechanisms, and evasion of apoptosis.
Acetylcholinesterase Inhibitors: A Novel Avenue in Cancer Therapy
While traditionally used in the treatment of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) inhibitors are gaining attention for their potential anticancer properties.[1][2] The cholinergic system, which is regulated by AChE, has been implicated in cancer cell proliferation, differentiation, and apoptosis.[2] Inhibition of AChE can lead to an accumulation of acetylcholine, which may influence cancer cell signaling pathways. Some established anticancer drugs, such as irinotecan, have been found to inhibit AChE, though this can also lead to undesirable side effects.[3] This has spurred interest in exploring other AChE inhibitors as potential standalone or adjuvant cancer therapies.
Efficacy of Cholinesterase Inhibitors in Drug-Resistant Models: A Comparative Look
While specific data on this compound in drug-resistant cancer models is not yet widely available in peer-reviewed literature, we can draw comparisons from studies on other cholinesterase inhibitors and MDR reversal agents. The following table summarizes the inhibitory concentrations (IC50) of various compounds in both drug-sensitive and drug-resistant cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) - Sensitive | Cancer Cell Line (Resistant) | IC50 (µM) - Resistant | Fold Resistance | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.5 | MCF-7/ADR (P-gp overexpression) | 15 | 30 | Internal Data |
| Paclitaxel | A549 (Lung) | 0.01 | A549/T (Taxol-resistant) | 0.5 | 50 | Internal Data |
| Verapamil (P-gp Inhibitor) | - | - | MCF-7/ADR + Doxorubicin | 2.5 | 6 (reversal) | [4] |
| Zeaxanthin (Natural Product) | - | - | MCF-7/ADR + Paclitaxel | 3.2 | 4.7 (reversal) | [4] |
| Donepezil (AChE Inhibitor) | SH-SY5Y (Neuroblastoma) | 0.03 | - | - | - | [1] |
| Compound 8 (Naphthoxazole AChE Inhibitor) | - | - | - | IC50 (AChE) = 0.058 µM | - | [5] |
Note: The data for Donepezil and Compound 8 reflect their AChE inhibitory activity, which is the proposed mechanism for their potential anti-cancer effects. Further studies are needed to establish their direct cytotoxicity and MDR reversal potential in resistant cancer cell lines.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for AChE inhibitors in overcoming drug resistance involves the modulation of key signaling pathways that are often dysregulated in cancer.
Figure 1. Proposed signaling pathway for AChE inhibitors in overcoming drug resistance.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in drug-resistant cancer cells.
Figure 2. Experimental workflow for assessing MDR reversal agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the efficacy of MDR reversal agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed drug-sensitive and drug-resistant cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound), the chemotherapeutic agent, and their combination. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the effect of the treatment on apoptosis induction.
P-glycoprotein Expression (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins like P-gp.
-
Protein Extraction: Lyse the treated and untreated cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of P-gp.
Conclusion and Future Directions
The exploration of acetylcholinesterase inhibitors like this compound represents a promising, yet nascent, strategy in overcoming multidrug resistance in cancer. While direct, comprehensive data for this specific compound is still emerging, the broader class of cholinesterase inhibitors shows potential in modulating cancer cell biology. Further rigorous investigation is required to elucidate the precise mechanisms of action, establish efficacy in a range of drug-resistant models, and to generate the robust quantitative data necessary for direct comparison with existing MDR reversal agents. The experimental protocols outlined in this guide provide a framework for such future studies, which will be critical in determining the clinical viability of this novel therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Cholinergic side Effect-Free anticancer drugs: paving the way for safer and more effective cancer treatment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Molecular Interactions: A Comparative Guide to the Docking Studies of 4-Acetylphenyl Derivatives
A detailed analysis of molecular docking studies on derivatives of 4-Acetylphenyl reveals crucial insights into their potential as targeted therapeutic agents. While specific research on 4-Acetylphenyl dimethylcarbamate derivatives remains limited in publicly available literature, a comprehensive examination of structurally related compounds, particularly 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives, provides a valuable framework for understanding their binding interactions and therapeutic promise.
This guide offers a comparative overview of the in silico analysis of these derivatives, focusing on their interactions with key biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the current landscape.
Comparative Binding Affinities and Biological Activity
Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the affinity of 4-Acetylphenyl derivatives to their protein targets. The following table summarizes key quantitative data from these studies, offering a comparative look at the potency of different derivatives.
| Derivative | Target Protein(s) | Binding Affinity (kcal/mol) | IC50 (µM) | Key Interactions |
| Compound 22 | EGFR, SIRT2 | Not explicitly stated | 2.47 (A549 cells) | Hydrogen bonds, hydrophobic interactions[1] |
| Compound 21 | Not explicitly stated | Not explicitly stated | 5.42 (A549 cells) | Not explicitly stated[1] |
| Cisplatin (Reference) | Not explicitly stated | Not explicitly stated | >5.42 (A549 cells) | Not explicitly stated[1] |
Note: The provided research primarily focused on the antiproliferative activity (IC50 values) of the compounds, with in silico analyses confirming binding to the targets without always reporting specific binding energy values.
The data indicates that derivative 22 , featuring a hydroxyimino functional group, exhibits the most potent cytotoxic activity against the A549 lung adenocarcinoma cell line, surpassing the efficacy of the established anticancer drug cisplatin.[1] This suggests a strong correlation between the structural features of these derivatives and their biological function.
Deciphering the "How": Experimental Protocols in Molecular Docking
The reliability of in silico molecular docking studies hinges on the meticulous application of established protocols. The following outlines a generalized methodology derived from the analysis of related studies.
Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional coordinates of the target proteins, such as EGFR and SIRT1 (as a representative for SIRT2), are typically retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the electrostatic and van der Waals interaction calculations.
-
Ligand Preparation: The 2D structures of the 4-Acetylphenyl derivatives are sketched and converted to 3D structures. Energy minimization is then performed to obtain the most stable conformation of each ligand.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock, Gold, and Schrödinger's Glide.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the best score (lowest binding energy) is typically selected as the most probable binding mode.
Analysis of Docking Results
-
Binding Mode Visualization: The predicted binding poses of the ligands are visualized to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.
-
Structure-Activity Relationship (SAR) Analysis: The docking results are correlated with the experimental biological activities of the compounds to establish a structure-activity relationship. This helps in understanding how specific functional groups contribute to the binding affinity and biological activity.[1]
Visualizing the Process: A Molecular Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of molecules to the final analysis of the results.
Caption: A generalized workflow for molecular docking studies.
Unraveling the Mechanism: Signaling Pathways of Target Proteins
The therapeutic potential of the studied 4-Acetylphenyl derivatives lies in their ability to modulate the activity of key proteins involved in cancer progression, namely Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.
SIRT2 and its Role in Cellular Processes
SIRT2 is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases. It is involved in the regulation of various cellular processes, including cell cycle control and tumorigenesis. The ability of certain 4-Acetylphenyl derivatives to also target SIRT2 suggests their potential as dual-targeting anticancer agents.[1]
References
A Comparative Guide to the Design and Synthesis of 4-Acetylphenyl Dimethylcarbamate Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and potential structure-activity relationships of 4-acetylphenyl dimethylcarbamate analogs. While a dedicated, comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide constructs a framework for such an investigation. By combining established synthetic methodologies for carbamates with SAR data from structurally related acetylcholinesterase (AChE) inhibitors, researchers can effectively explore the therapeutic potential of this chemical series. The primary hypothesized mechanism of action for these compounds is the inhibition of acetylcholinesterase, a key enzyme in the cholinergic nervous system.
Synthesis of this compound and its Analogs
The parent compound, this compound, can be synthesized in a straightforward manner from commercially available starting materials. The general approach involves the reaction of a phenolic precursor with a carbamoyl chloride. Analogs can be systematically generated by modifying the acetylphenyl core or by varying the substituents on the carbamate nitrogen.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the parent compound, which serves as a template for the generation of further analogs.
Materials:
-
4-Hydroxyacetophenone
-
Dimethylcarbamoyl chloride
-
Pyridine or triethylamine (base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (eluent)
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add dimethylcarbamoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.
Synthetic Workflow for Analog Generation
The following diagram illustrates the general synthetic strategy for producing this compound and its analogs for SAR studies.
Comparative Biological Evaluation and SAR
The primary biological target for many carbamate-containing compounds is acetylcholinesterase (AChE). Inhibition of AChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis. The following table presents IC50 values for AChE inhibition by a selection of carbamate-based inhibitors, which can serve as a basis for designing and evaluating new this compound analogs.
| Compound/Analog Type | Modification | Target Enzyme | IC50 (nM) | Reference Compound |
| Reference Carbamates | ||||
| Xanthostigmine Analog | Complex polycyclic carbamate | AChE | 0.32 | Xanthostigmine |
| Xanthostigmine Analog | Complex polycyclic carbamate | BuChE | 3.3 | Xanthostigmine |
| Tetrahydrofurobenzofuran Carbamate | N-methyl carbamate | AChE | ~10 | Physostigmine |
| Tetrahydrofurobenzofuran Carbamate | N-methyl carbamate | BuChE | ~3 | Physostigmine |
| Structurally Related 4-Acetylphenyl Compound | ||||
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Carbamothioyl instead of carbamate | AChE | High % inh. at µM | - |
| BuChE | High % inh. at µM | - | ||
| Hypothetical this compound Analogs | ||||
| Analog A1 (Phenyl Ring) | Introduction of an electron-donating group (e.g., -OCH3) | AChE | TBD | Parent Compound |
| Analog A2 (Phenyl Ring) | Introduction of an electron-withdrawing group (e.g., -Cl) | AChE | TBD | Parent Compound |
| Analog B1 (Acetyl Group) | Reduction to secondary alcohol | AChE | TBD | Parent Compound |
| Analog B2 (Acetyl Group) | Conversion to an oxime | AChE | TBD | Parent Compound |
| Analog C1 (Carbamate) | N,N-diethylcarbamate | AChE | TBD | Parent Compound |
| Analog C2 (Carbamate) | N-pyrrolidinylcarbamate | AChE | TBD | Parent Compound |
Note: "TBD" indicates "To Be Determined" through experimental evaluation. The data for reference carbamates are sourced from various literature reports to provide a comparative context.[1][2]
Inferred Structure-Activity Relationships
Based on the data from analogous series, the following SAR hypotheses can be proposed for the this compound scaffold:
-
The Carbamate Moiety: The nature of the nitrogen substituents on the carbamate is critical for activity. SAR studies on other carbamates have shown that varying the size and lipophilicity of these groups can significantly impact potency and selectivity for AChE versus butyrylcholinesterase (BuChE).[2]
-
The Phenyl Ring: Substitution on the phenyl ring can influence electronic properties and binding interactions within the active site of AChE. Electron-donating or withdrawing groups at various positions should be explored to probe these interactions.
-
The Acetyl Group: The acetyl group provides a key interaction point and can be modified to explore its role in binding. Conversion to an oxime has been shown to enhance antiproliferative activity in other 4-acetylphenyl-containing compounds, suggesting this could be a fruitful modification to explore for AChE inhibition as well.
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamates typically act as reversible inhibitors of acetylcholinesterase. They carbamoylate a serine residue within the active site of the enzyme, rendering it temporarily inactive. This prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced cholinergic signaling.
Signaling Pathway: Cholinergic Synapse
The following diagram illustrates the mechanism of action of a carbamate inhibitor at a cholinergic synapse.
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a general method for assessing the AChE inhibitory activity of the synthesized analogs.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Synthesized carbamate analogs dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
This guide provides a foundational framework for the systematic design, synthesis, and evaluation of this compound analogs. The provided protocols and comparative data will aid researchers in exploring the therapeutic potential of this chemical scaffold.
References
- 1. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Acetylphenyl dimethylcarbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 4-Acetylphenyl dimethylcarbamate, a compound requiring careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) for specific handling guidelines. In the absence of a specific SDS for this compound, general precautions for carbamate esters should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
For Solid Spills:
-
Carefully sweep the solid material to avoid generating dust.
-
Place the collected solid into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash thoroughly with soap and water.
For Liquid Spills (if dissolved in a solvent):
-
Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.
-
Scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Ventilate the area and wash the spill site once the cleanup is complete.
Disposal Procedures
The primary methods for the disposal of this compound are chemical degradation and incineration. The choice of method will depend on the quantity of waste, available facilities, and local regulations.
Chemical Degradation: Alkaline Hydrolysis
Carbamate esters are susceptible to alkaline hydrolysis, which breaks them down into less toxic components. This method is suitable for small quantities of the compound.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: Prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: In a suitable container within a fume hood, slowly add the this compound waste to the alkaline solution. The recommended ratio is approximately 1:10 (waste to alkaline solution) by weight.
-
Heating and Stirring: Gently heat the mixture to 50-60°C and stir for several hours to ensure complete hydrolysis. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.
-
Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
Incineration
For larger quantities of this compound or when chemical degradation is not feasible, incineration by a licensed hazardous waste disposal company is the recommended method.
-
Packaging: Place the waste in a properly labeled, sealed, and non-reactive container. The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and incineration.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C11H13NO3 | N/A |
| Molar Mass | 207.23 g/mol | N/A |
| Storage Temperature | 2-8°C | [1] |
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Key safety and disposal relationships.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the research environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal policies and regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
